molecular formula C8H6F4 B1356776 3-Fluoro-5-methylbenzotrifluoride CAS No. 1099598-02-3

3-Fluoro-5-methylbenzotrifluoride

Cat. No.: B1356776
CAS No.: 1099598-02-3
M. Wt: 178.13 g/mol
InChI Key: UWBNDZJSKMKSOD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methyl-5-(trifluoromethyl)benzene
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InChI

InChI=1S/C8H6F4/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UWBNDZJSKMKSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591716
Record name 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene
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Molecular Weight

178.13 g/mol
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CAS No.

1099598-02-3
Record name 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene
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Record name 1-Fluoro-3-methyl-5-(trifluoromethyl)benzene
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Record name 1-fluoro-3-methyl-5-(trifluoromethyl)benzene
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Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-methylbenzotrifluoride (CAS: 1099598-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Fluoro-5-methylbenzotrifluoride, a fluorinated aromatic compound of significant interest as a building block in synthetic chemistry. Its unique substitution pattern, featuring a fluoro, a methyl, and a trifluoromethyl group, makes it a valuable intermediate for the development of novel pharmaceutical and agrochemical agents. This guide details its chemical and physical properties, outlines a plausible synthetic pathway with experimental protocols, and explores its potential applications in medicinal chemistry.

Core Properties and Safety Data

This compound is a substituted toluene derivative. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for molecular design.

Physicochemical Properties
PropertyValueSource
CAS Number 1099598-02-3[1]
Molecular Formula C₈H₆F₄[1]
Molecular Weight 178.13 g/mol [1]
MDL Number MFCD11100542[1]
Physical Form Data not publicly available
Boiling Point Data not publicly available
Melting Point Data not publicly available
Density Data not publicly available
Safety and Handling

This compound is classified as an irritant.[1] Based on the hazard assessment of structurally similar compounds like 3-Bromo-5-methylbenzotrifluoride, it may cause skin and serious eye irritation.[2] Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are required. All handling should be performed in a well-ventilated fume hood.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be proposed based on well-established organofluorine chemistry, such as the Balz-Schiemann reaction. A likely precursor for this synthesis is 3-Amino-5-methylbenzotrifluoride.

Proposed Synthetic Workflow

The proposed synthesis involves two primary steps: the diazotization of the starting aniline derivative, followed by a fluorination reaction.

G cluster_0 cluster_1 A 3-Amino-5-methylbenzotrifluoride (Starting Material) R1 Step 1: Diazotization A->R1 B Diazonium Tetrafluoroborate Intermediate R2 Step 2: Balz-Schiemann Reaction B->R2 C This compound (Final Product) R1->B  NaNO₂, HBF₄  (0-5 °C) R2->C  Thermal Decomposition (Δ)

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The successful synthesis of the target compound would be confirmed using standard analytical techniques:

  • ¹⁹F NMR: This is the most definitive technique. The spectrum is expected to show two distinct signals: a singlet for the trifluoromethyl (-CF₃) group and another signal (likely a multiplet due to coupling with nearby protons) for the aromatic fluorine atom.

  • ¹H NMR: The spectrum should display signals corresponding to the aromatic protons and a singlet for the methyl (-CH₃) group protons.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and a quartet for the trifluoromethyl carbon due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (178.13 g/mol ).

Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine and trifluoromethyl groups is a cornerstone strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of bioactive molecules.[3] this compound serves as a valuable building block that provides a scaffold containing these key functional groups.

Key Physicochemical Contributions
  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and the aromatic fluorine resistant to metabolic degradation by enzymes like cytochrome P450.[4][5] This can increase a drug's half-life and bioavailability.

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.[4][5] This property is critical for drugs targeting the central nervous system or intracellular components.

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially improving target binding or solubility.

  • Bioisosterism: The fluorine atom is a bioisostere of a hydrogen atom, while the trifluoromethyl group can act as a bioisostere for larger groups like isopropyl.[6] This allows for steric and electronic modifications of a lead compound while maintaining its overall shape for receptor binding.

G A 3-Fluoro-5-methyl- benzotrifluoride Scaffold B Increased Lipophilicity A->B C Enhanced Metabolic Stability A->C D Modulated Electronic Properties A->D E Bioisosteric Replacement A->E F Improved Membrane Permeability B->F G Longer Half-Life (Pharmacokinetics) C->G H Enhanced Target Binding (Pharmacodynamics) D->H E->H

Caption: Role as a building block in modulating key drug properties.

Experimental Protocols (Proposed)

The following is a detailed, hypothetical protocol for the synthesis of this compound based on the Balz-Schiemann reaction.

Materials and Equipment
  • Reagents: 3-Amino-5-methylbenzotrifluoride, Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O), Sodium nitrite (NaNO₂), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, heating mantle, rotary evaporator, Buchner funnel, standard glassware for extraction and filtration.

Procedure

Step 1: Diazotization of 3-Amino-5-methylbenzotrifluoride

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 3-Amino-5-methylbenzotrifluoride (1 eq.) in tetrafluoroboric acid (2.5 eq.) at room temperature.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

Step 2: Balz-Schiemann Reaction (Fluorination)

  • Collect the precipitated diazonium salt by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to remove residual acid and impurities.

  • Dry the isolated salt under vacuum. Caution: Dried diazonium salts can be explosive and should be handled with extreme care behind a blast shield. Do not scrape or apply friction.

  • Gently place the dried diazonium salt in a flask equipped with a reflux condenser.

  • Heat the solid gently using a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas. The heating should be controlled to maintain a steady rate of gas evolution.

  • Once gas evolution ceases, allow the flask to cool to room temperature.

Step 3: Work-up and Purification

  • Extract the crude product from the reaction flask with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil via fractional distillation or flash column chromatography to yield pure this compound.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core provides a robust scaffold for synthesizing complex molecules with enhanced physicochemical and biological properties. The synthetic route, while requiring careful handling of diazonium intermediates, is based on reliable and well-documented chemical transformations. As the demand for sophisticated fluorinated compounds continues to grow in drug discovery, building blocks like this compound will remain indispensable tools for researchers and synthetic chemists.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Fluoro-5-methylbenzotrifluoride (CAS No: 1099598-02-3). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes general experimental protocols for the determination of key physicochemical parameters and a logical workflow for its synthesis and characterization, based on established methods for analogous benzotrifluoride derivatives.

Core Physicochemical Data

The fundamental molecular properties of this compound have been established and are summarized below.

PropertyValueSource
CAS Number 1099598-02-3[1]
Molecular Formula C₈H₆F₄[1]
Molecular Weight 178.13 g/mol [1]
Hazard Classification Irritant[1]
Quantitative Physicochemical Properties
PropertyExperimental ValueGeneral Expectation
Melting Point Data not availableLikely a low-melting solid or liquid at room temperature.
Boiling Point Data not availableExpected to be in the range of 180-190 °C at atmospheric pressure.[2][3]
Density Data not availableExpected to be a liquid with a density greater than 1 g/mL.[2][3]
Water Solubility Data not availableExpected to be insoluble in water.[2][3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of this compound.

Determination of Melting and Boiling Points

Melting Point: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded.

Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, resulting in stable boiling and condensation, is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Density

The density of liquid this compound can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume) at a specific temperature.

Determination of Solubility

The solubility of this compound in water and various organic solvents can be determined by adding a known amount of the compound to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is then measured, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight. A solution of the compound is injected into the gas chromatograph, where it is vaporized and separated based on its volatility. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound and its fragments.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing information on the chemical environment of the fluorine atoms.

For NMR analysis, the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer.[6]

Logical Workflow for Synthesis and Characterization

As specific signaling pathways involving this compound are not documented in the provided search results, a logical workflow for the general synthesis and characterization of a substituted benzotrifluoride derivative is presented below. This workflow is applicable to the production and verification of this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., Substituted Toluene) reaction1 Step 1: Halogenation/ Nitration start->reaction1 reaction2 Step 2: Functional Group Interconversion reaction1->reaction2 crude_product Crude Product reaction2->crude_product purification Column Chromatography/ Distillation crude_product->purification pure_product Pure Product purification->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr final_product Characterized This compound gcms->final_product nmr->final_product

Caption: A general workflow for the synthesis and characterization of a substituted benzotrifluoride.

Safety, Handling, and Storage

Hazard: this compound is classified as an irritant.[1]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Spectral Data Analysis of 3-Fluoro-5-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific databases and chemical supplier information did not yield specific experimental spectral data (NMR, IR, MS) for 3-Fluoro-5-methylbenzotrifluoride (CAS: 1099598-02-3). The following guide is presented as a template for researchers and scientists, outlining the expected data presentation, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis of this and similar fluorinated aromatic compounds. The data tables are provided as a structured format to be populated upon experimental data acquisition.

Overview

This compound is a substituted aromatic compound of interest in various fields of chemical research, including pharmaceutical and materials science. Its structural complexity, featuring a trifluoromethyl group, a fluorine atom, and a methyl group on the benzene ring, gives rise to distinct spectral characteristics. This document provides a framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data Summary

The following tables are structured to present the anticipated quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availableCH₃
Data not availableAr-H
Data not availableAr-H
Data not availableAr-H

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableCH₃
Data not availableAr-C
Data not availableAr-C
Data not availableAr-C
Data not availableAr-C-F
Data not availableAr-C-CH₃
Data not availableAr-C-CF₃
Data not availableq¹JCF ≈ 270-280CF₃

Table 3: ¹⁹F NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableAr-F
Data not availablesCF₃

Table 4: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableC-H stretch (aromatic)
Data not availableC-H stretch (aliphatic)
Data not availableC=C stretch (aromatic)
Data not availableC-F stretch (aromatic)
Data not availableC-F stretch (trifluoromethyl)
Data not availableC-H bend (aromatic)

Table 5: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
Data not available[M]⁺
Data not available[M-F]⁺
Data not available[M-CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 200-250 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -200 to 0 ppm (relative to CFCl₃).

  • Number of Scans: 64-256.

  • Relaxation Delay (d1): 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: 40-400 m/z.

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The presence of fluorine can lead to characteristic neutral losses.

Visualizations

The following diagrams illustrate the logical workflow of spectral data acquisition and the molecular structure with predicted NMR correlations.

Spectral_Data_Workflow Spectral Data Acquisition and Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Process_NMR Fourier Transform Phase Correction Calibration NMR->Process_NMR IR IR Spectroscopy Process_IR Background Subtraction Peak Picking IR->Process_IR MS Mass Spectrometry Process_MS Peak Identification Fragmentation Analysis MS->Process_MS Structure Propose/Confirm Molecular Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Workflow for spectral data acquisition, processing, and analysis.

Caption: Structure of this compound with predicted NMR signal assignments.

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Fluoro-5-methylbenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the necessary starting materials, reaction protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the fluorine atom onto a pre-functionalized benzene ring. The most prominent and well-established method is the Balz-Schiemann reaction , which utilizes a diazonium salt intermediate. Alternative routes involving nucleophilic aromatic substitution and other transformations from readily available precursors are also discussed.

Pathway 1: Balz-Schiemann Reaction from 3-Fluoro-5-methylaniline

This is the most direct and commonly employed route for the synthesis of this compound. The synthesis begins with the diazotization of 3-fluoro-5-methylaniline, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol:

Step 1: Diazotization of 3-Fluoro-5-methylaniline

  • In a suitable reaction vessel, 3-fluoro-5-methylaniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

  • The solution is cooled to a temperature between 0 and 5 °C using an ice bath.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature. This in-situ formation of nitrous acid (HNO₂) reacts with the amine to form the 5-fluoro-3-methylbenzenediazonium salt.

  • If hydrochloric acid was used initially, a solution of sodium tetrafluoroborate (NaBF₄) is then added to precipitate the 5-fluoro-3-methylbenzenediazonium tetrafluoroborate salt.

Step 2: Decomposition of the Diazonium Salt

The isolated diazonium tetrafluoroborate salt is then decomposed to yield the final product. This can be achieved through two primary methods:

  • Thermal Decomposition: The dry diazonium salt is gently heated. The decomposition is often carried out in an inert, high-boiling solvent or in the absence of a solvent. The reaction proceeds via the loss of nitrogen gas and boron trifluoride to yield this compound.[1][2][3]

  • Photochemical Decomposition: Alternatively, the decomposition can be initiated by irradiating the diazonium salt with UV light. This method can sometimes offer milder reaction conditions.[1]

Quantitative Data:
Starting MaterialReagentsProductYield (%)Reference
3-Fluoro-5-methylaniline1. NaNO₂, HBF₄ (aq.) 2. HeatThis compoundNot explicitly reported, but analogous reactions suggest moderate to good yields.Conceptual

Alternative Synthetic Pathways

While the Balz-Schiemann reaction is the most direct route, other strategies can be employed, often involving more steps but utilizing different starting materials.

Pathway 2: From 3-Bromo-5-methylbenzotrifluoride

This pathway involves the conversion of a bromo-substituted precursor to the desired fluoro-compound.

Step 1: Synthesis of 3-Amino-5-methylbenzotrifluoride

3-Bromo-5-methylbenzotrifluoride can be converted to 3-amino-5-methylbenzotrifluoride via a Buchwald-Hartwig amination reaction.[4][5][6][7][8] This palladium-catalyzed cross-coupling reaction typically employs a phosphine ligand and a base to facilitate the C-N bond formation with an ammonia surrogate.

Step 2: Balz-Schiemann Reaction

The resulting 3-amino-5-methylbenzotrifluoride can then be subjected to the Balz-Schiemann reaction as described in Pathway 1 to yield this compound.

Pathway 3: From 3-Nitro-5-methylbenzotrifluoride

This route begins with a nitro-substituted precursor, which is a common starting point in aromatic chemistry.

Step 1: Reduction of the Nitro Group

3-Nitro-5-methylbenzotrifluoride can be reduced to 3-amino-5-methylbenzotrifluoride. This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride in hydrochloric acid.[9]

Step 2: Balz-Schiemann Reaction

The synthesized 3-amino-5-methylbenzotrifluoride is then converted to the final product using the Balz-Schiemann reaction as detailed previously.

Signaling Pathways and Experimental Workflows

The synthesis of this compound primarily involves well-established organic reactions. The logical flow of these multi-step syntheses can be visualized to aid in experimental planning.

Synthesis_Pathways cluster_1 Pathway 1: Balz-Schiemann Reaction cluster_2 Pathway 2: From Bromo Precursor cluster_3 Pathway 3: From Nitro Precursor A1 3-Fluoro-5-methylaniline B1 5-Fluoro-3-methylbenzenediazonium tetrafluoroborate A1->B1 Diazotization (NaNO₂, HBF₄) C1 This compound B1->C1 Thermal/Photochemical Decomposition A2 3-Bromo-5-methylbenzotrifluoride B2 3-Amino-5-methylbenzotrifluoride A2->B2 Buchwald-Hartwig Amination C2 This compound B2->C2 Balz-Schiemann Reaction A3 3-Nitro-5-methylbenzotrifluoride B3 3-Amino-5-methylbenzotrifluoride A3->B3 Reduction (e.g., H₂, Pd/C) C3 This compound B3->C3 Balz-Schiemann Reaction

Synthetic routes to this compound.

The diagram above illustrates the three main synthetic pathways discussed. Each pathway converges on the formation of the target molecule, highlighting the key starting materials and the types of reactions involved in each transformation.

Balz_Schiemann_Workflow start Start: 3-Fluoro-5-methylaniline dissolve Dissolve in aq. HBF₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite form_salt Formation of Diazonium Salt add_nitrite->form_salt isolate_salt Isolate Diazonium Salt (Filtration) form_salt->isolate_salt decompose Thermal or Photochemical Decomposition isolate_salt->decompose purify Purification (e.g., Distillation) decompose->purify end Product: this compound purify->end

Experimental workflow for the Balz-Schiemann reaction.

This workflow diagram provides a step-by-step visualization of the experimental protocol for the Balz-Schiemann reaction, from the initial starting material to the final purified product. This allows for a clear understanding of the sequence of operations required for the synthesis.

References

discovery and history of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Spectroscopic Data

The fundamental properties of 3-Fluoro-5-methylbenzotrifluoride are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

PropertyValueReference
CAS Number 1099598-02-3[1]
Molecular Formula C₈H₆F₄[1]
Molecular Weight 178.13 g/mol [1]
MDL Number MFCD11100542[1]
Physical Form Not specified; likely a liquid
Hazard Classification Irritant[1]

Proposed Synthesis of this compound

While a specific, published synthesis for this compound is not prominently documented, a logical and efficient synthetic pathway can be proposed based on well-established methodologies in organofluorine chemistry. A plausible multi-step synthesis starting from the readily available 3-bromo-5-nitrotoluene is outlined below. This pathway involves nitration, halogen exchange (Halex reaction), reduction of the nitro group, and a Sandmeyer-type reaction to introduce the fluorine atom.

G A 3-Bromo-5-nitrotoluene B 3-Bromo-5-nitrobenzotrifluoride A->B 1. Trichlorination 2. Fluorination (e.g., SbF₃) C 3-Amino-5-bromobenzotrifluoride B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D 3-Fluoro-5-bromobenzotrifluoride C->D Balz-Schiemann Reaction (1. NaNO₂, HCl; 2. HBF₄, heat) E This compound D->E Methylation (e.g., Organocuprate)

Caption: Proposed synthetic pathway for this compound.

An alternative, and perhaps more direct, conceptual workflow for the synthesis could start from a precursor that already contains the desired methyl and trifluoromethyl groups. The key transformations would then be the introduction of the fluoro-substituent.

G cluster_start Starting Material Selection cluster_diazotization Diazotization cluster_fluorination Fluorination cluster_product Final Product A Select Precursor (e.g., 3-amino-5-methylbenzotrifluoride) B Form Diazonium Salt (NaNO₂, aq. acid) A->B Step 1 C Balz-Schiemann Reaction (HBF₄ or NaBF₄, heat) B->C Step 2 D This compound C->D Step 3

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of a fluorinated benzotrifluoride derivative, adapted from general procedures found in the patent literature for analogous compounds. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of 3-Fluoro-5-aminobenzotrifluoride from 3-Nitro-5-fluorobenzotrifluoride (Illustrative Reduction Step)

This protocol illustrates a reduction step common in the synthesis of such compounds.

Materials and Equipment:

  • 3-Nitro-5-fluorobenzotrifluoride

  • Ethanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel with Celite or similar filter aid)

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask, dissolve 3-Nitro-5-fluorobenzotrifluoride (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Carefully add 10% palladium on carbon (0.05-0.10 eq by weight) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure of 1-3 atm in a Parr apparatus) and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-aminobenzotrifluoride.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. While its formal discovery and history are not detailed in the public domain, its synthesis can be achieved through established and reliable methods of modern organic chemistry. The protocols and data presented in this guide are intended to provide a foundational understanding for researchers and professionals working with this and related fluorinated compounds. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe execution.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methylbenzotrifluoride is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate electronic properties and lipophilicity.[1] A thorough understanding of its molecular structure and conformational preferences is crucial for its application in rational drug design and the development of advanced materials. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of this compound, integrating experimental data from related compounds with computational predictions.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 5, and a trifluoromethyl group at position 1.

Molecular Properties:

PropertyValueSource
CAS Number1099598-02-3[2]
Molecular FormulaC₈H₆F₄[2]
Molecular Weight178.13 g/mol [2]
Predicted Structural Parameters

Due to a lack of published X-ray crystallography data for this compound, its geometric parameters have been predicted using computational chemistry methods. The following table presents optimized bond lengths and angles calculated at the B3LYP/6-31G(d) level of theory, a common method for small organic molecules.[3]

Table 1: Predicted Bond Lengths and Angles

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
C1-C21.396C2-C1-C6118.9
C2-C31.387C1-C2-C3120.8
C3-C41.388C2-C3-C4119.1
C4-C51.395C3-C4-C5121.5
C5-C61.394C4-C5-C6118.9
C6-C11.401C5-C6-C1120.8
C1-C(CF₃)1.505C6-C1-C(CF₃)120.5
C3-F1.362C2-C1-C(CF₃)120.6
C5-C(CH₃)1.511C2-C3-F119.3
C-H (Aromatic)~1.08C4-C3-F119.6
C-H (Methyl)~1.09C4-C5-C(CH₃)120.7
C-F (CF₃)~1.34C6-C5-C(CH₃)120.4
F-C-F (CF₃)~107.5

Note: These values are computationally derived and should be considered estimates.

Caption: Ball-and-stick model of this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl (CF₃) and methyl (CH₃) groups around their respective C-C bonds.

Rotation of the Trifluoromethyl Group

The rotation of the CF₃ group in benzotrifluorides is a topic of significant interest. The barrier to rotation is influenced by steric and electronic interactions with adjacent substituents. For an isolated benzotrifluoride molecule, the rotational barrier is generally low. However, in substituted derivatives, this barrier can be more substantial.

Computational studies on related molecules suggest that the lowest energy conformation of the CF₃ group is one where one C-F bond is staggered with respect to the C1-C2 and C1-C6 bonds of the aromatic ring. The eclipsed conformation, where a C-F bond aligns with a C-C bond of the ring, represents the transition state for rotation.

Table 2: Predicted Rotational Barrier for the CF₃ Group

ConformationRelative Energy (kcal/mol)Dihedral Angle (F-C-C1-C2)
Staggered (Ground State)0.030°, 90°, 150°
Eclipsed (Transition State)~0.6 - 1.20°, 60°, 120°

Note: Values are estimated based on computational studies of substituted benzotrifluorides.

Rotation of the Methyl Group

The rotation of the methyl group is generally considered to have a very low energy barrier, often less than 1 kcal/mol, allowing for near-free rotation at room temperature. The preferred conformation is typically staggered with respect to the adjacent ring carbons.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and trifluoromethyl substituents.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H27.2 - 7.4d
H47.0 - 7.2d
H67.1 - 7.3s
CH₃2.3 - 2.5s

Note: Predicted values are relative to TMS in CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns. Aromatic carbons typically resonate in the 120-150 ppm range.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for this compound: one for the aromatic fluorine and one for the trifluoromethyl group. Computational methods can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[5][6]

Table 4: Predicted ¹⁹F NMR Chemical Shifts

Fluorine GroupPredicted Chemical Shift (ppm)
Ar-F-110 to -115
CF₃-60 to -65

Note: Predicted values are relative to CFCl₃.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from methods used for similar substituted benzotrifluorides.[7][8] A potential pathway starting from 3-amino-5-methylbenzotrifluoride is outlined below.

Proposed Synthesis of this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_schiemann Balz-Schiemann Reaction start 3-Amino-5-methylbenzotrifluoride diazotization Diazonium Salt Intermediate start->diazotization NaNO₂, aq. HBF₄ schiemann This compound diazotization->schiemann Heat

Caption: Proposed synthetic workflow for this compound.

Protocol: Diazotization and Balz-Schiemann Reaction

  • Diazotization: 3-Amino-5-methylbenzotrifluoride is dissolved in aqueous tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Balz-Schiemann Reaction: The resulting diazonium salt is isolated by filtration and dried. The dry salt is then gently heated, leading to the decomposition of the diazonium group and the formation of this compound, nitrogen gas, and boron trifluoride.

  • Purification: The crude product is purified by distillation or column chromatography.

Computational Conformational Analysis Protocol

A standard workflow for the computational analysis of the conformational landscape of a small molecule like this compound is as follows.[9][10]

Workflow for Computational Conformational Analysis cluster_input Input Generation cluster_geom_opt Geometry Optimization cluster_freq_calc Frequency Calculation cluster_conf_search Conformational Search cluster_analysis Analysis input Build 3D Structure of This compound geom_opt Optimize Geometry (e.g., B3LYP/6-31G(d)) input->geom_opt freq_calc Confirm Minimum Energy Structure (No imaginary frequencies) geom_opt->freq_calc conf_search Perform Rotational Scan (e.g., around C-CF₃ bond) freq_calc->conf_search analysis Identify Ground and Transition States Determine Rotational Barrier conf_search->analysis

Caption: Logical workflow for computational conformational analysis.

  • Structure Building: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and 6-31G(d) basis set) to find a local minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Conformational Search: A systematic search for different conformers is conducted. For this molecule, this would involve rotating the CF₃ and CH₃ groups in discrete steps and performing a geometry optimization at each step.

  • Analysis: The energies of the resulting conformers are compared to identify the global minimum (most stable conformation) and any transition states for rotation. The energy difference between the ground state and the transition state provides the rotational energy barrier.

Applications in Drug Discovery and Materials Science

The incorporation of the benzotrifluoride moiety is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is known for its high lipophilicity and resistance to metabolic degradation. The additional fluorine substituent in this compound can further influence its properties, making it a potentially valuable building block for the synthesis of novel therapeutic agents and advanced materials.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While experimental data for this specific molecule is limited, a combination of data from related compounds and computational chemistry methods allows for a comprehensive understanding of its key features. The provided protocols for synthesis and computational analysis serve as a valuable resource for researchers working with this and similar fluorinated aromatic compounds. Further experimental studies are warranted to validate the predicted structural and spectroscopic data.

References

A Theoretical Investigation of 3-Fluoro-5-methylbenzotrifluoride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical framework for the study of 3-Fluoro-5-methylbenzotrifluoride. In the absence of extensive experimental and theoretical data for this specific molecule, this paper serves as a methodological roadmap for researchers. It details the application of modern computational chemistry techniques, particularly Density Functional Theory (DFT), to predict the structural, spectroscopic, and electronic properties of this compound. The protocols and data presentation formats described herein are based on established best practices for the analysis of related fluorinated aromatic compounds. This guide is intended to facilitate future research by providing a structured approach to the in silico characterization of this compound and similar molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction

Fluorinated aromatic compounds are a cornerstone of modern chemical and pharmaceutical research. The incorporation of fluorine and trifluoromethyl groups into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique combination of these functional groups on a benzene scaffold. Theoretical studies are essential for elucidating the intricate effects of these substituents on the molecule's geometry, electronic structure, and reactivity.

Computational chemistry provides powerful tools to supplement, interpret, and even predict experimental findings.[1] Methods such as Density Functional Theory (DFT) offer a cost-effective and accurate means to investigate a wide range of molecular properties before undertaking potentially complex and expensive laboratory synthesis and analysis. This guide provides a detailed protocol for a theoretical study of this compound, from initial geometry optimization to the prediction of spectroscopic signatures and electronic characteristics.

Computational Methodology

The recommended approach for the theoretical study of this compound involves quantum chemical calculations using Density Functional Theory. DFT has been successfully employed to understand the molecular characteristics of numerous benzamide and benzotrifluoride derivatives.

Software and Theoretical Model

All quantum chemical calculations can be performed using a software package such as Gaussian.[2] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used and reliable choice for such systems, often paired with a Pople-style basis set like 6-311++G(d,p).[3] This combination has been shown to provide a good balance between computational cost and accuracy for predicting the molecular geometries and vibrational spectra of fluorinated aromatic compounds.[1]

Experimental Protocols

Geometry Optimization: The first step is to perform a full geometry optimization of the this compound molecule. This process finds the lowest energy conformation of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true energy minimum has been reached.

Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed wavenumbers are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

NMR Chemical Shift Calculation: To predict the ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method should be employed on the optimized geometry.[2] Calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

Electronic Properties Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), should be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Further analysis using Natural Bond Orbital (NBO) theory can provide insights into intramolecular interactions and charge delocalization.

Predicted Molecular Properties

The following tables are templates for presenting the quantitative data that would be generated from the computational protocols described above.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) provide the most stable three-dimensional structure of the molecule.

Table 1: Predicted Bond Lengths for this compound

Bond Predicted Length (Å)
C-F Data to be populated
C-C (aromatic) Data to be populated
C-C (methyl) Data to be populated
C-H (methyl) Data to be populated
C-H (aromatic) Data to be populated
C-C (CF₃) Data to be populated

| C-F (CF₃) | Data to be populated |

Table 2: Predicted Bond Angles for this compound

Angle Predicted Angle (°)
F-C-C Data to be populated
C-C-C (aromatic) Data to be populated
H-C-H (methyl) Data to be populated
C-C-H (aromatic) Data to be populated
F-C-F (CF₃) Data to be populated

| C-C-F (CF₃) | Data to be populated |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) IR Intensity Raman Activity
C-F stretch Data to be populated Data to be populated Data to be populated
C-H stretch (aromatic) Data to be populated Data to be populated Data to be populated
C-H stretch (methyl) Data to be populated Data to be populated Data to be populated
CF₃ symmetric stretch Data to be populated Data to be populated Data to be populated
CF₃ asymmetric stretch Data to be populated Data to be populated Data to be populated

| Ring breathing mode | Data to be populated | Data to be populated | Data to be populated |

Electronic and Chemical Reactivity Descriptors

Analysis of the frontier molecular orbitals and other electronic descriptors provides insight into the molecule's reactivity.

Table 4: Predicted Electronic Properties for this compound

Property Predicted Value (eV)
HOMO Energy Data to be populated
LUMO Energy Data to be populated
HOMO-LUMO Gap Data to be populated
Ionization Potential Data to be populated

| Electron Affinity | Data to be populated |

Visualizations

Diagrams are crucial for conveying complex information in a clear and concise manner. The following visualizations, created using the DOT language, illustrate the molecular structure and the proposed computational workflow.

Caption: Molecular structure of this compound.

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr electro Electronic Properties (HOMO, LUMO, NBO) opt->electro data Data Analysis and Comparison freq->data nmr->data electro->data end Final Report data->end

Caption: Workflow for theoretical analysis.

Conclusion

This whitepaper has outlined a robust and systematic approach for the theoretical characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, NMR prediction, and electronic structure calculations, researchers can generate a comprehensive dataset of this molecule's fundamental properties. These theoretical insights are invaluable for understanding its behavior and for guiding its potential applications in drug development and materials science. The methodologies and data presentation formats provided herein serve as a template for future computational studies on this and other novel fluorinated aromatic compounds.

References

Solubility of 3-Fluoro-5-methylbenzotrifluoride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-methylbenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document outlines a recommended experimental protocol for its determination, presents an illustrative template for data presentation, and discusses the expected solubility behavior based on the physicochemical properties of analogous fluorinated aromatic compounds. The methodologies and data presentation formats described herein are intended to serve as a practical resource for researchers working with this and similar molecules.

Introduction

This compound (CAS No. 1099598-02-3) is a substituted toluene molecule featuring both a fluorine atom and a trifluoromethyl group.[1] These fluorine substitutions significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals. The trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of molecules.[2]

Understanding the solubility of this compound in a range of organic solvents is critical for its effective use in various applications, including:

  • Reaction Media Selection: Ensuring complete dissolution of reactants for optimal reaction kinetics and yield.

  • Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatography.

  • Formulation Development: Designing stable and effective formulations for downstream applications.

  • Predictive Modeling: Generating data for computational models that predict the behavior of more complex derivatives.[3]

Illustrative Solubility Data

The following table serves as a template for the systematic presentation of solubility data for this compound. The values presented are for illustrative purposes only and are intended to guide researchers in the format and type of data to be collected. It is strongly recommended that experimental determination of these values be carried out using the protocol outlined in Section 3.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Molar Solubility (mol/L)
Non-Polar Solvents
HexaneC₆H₁₄0.1Data Not AvailableData Not Available
TolueneC₇H₈2.4Data Not AvailableData Not Available
Diethyl Ether(C₂H₅)₂O2.8Data Not AvailableData Not Available
Polar Aprotic Solvents
DichloromethaneCH₂Cl₂3.1Data Not AvailableData Not Available
Acetone(CH₃)₂CO5.1Data Not AvailableData Not Available
AcetonitrileCH₃CN5.8Data Not AvailableData Not Available
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Data Not AvailableData Not Available
Polar Protic Solvents
EthanolC₂H₅OH4.3Data Not AvailableData Not Available
MethanolCH₃OH5.1Data Not AvailableData Not Available
WaterH₂O10.2Expected to be InsolubleExpected to be Insoluble

Note: The molecular weight of this compound is 178.13 g/mol .[1]

Recommended Experimental Protocol for Solubility Determination

The following protocol describes a robust and widely applicable method for determining the solubility of this compound in organic solvents. This method is based on the principle of preparing a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with the solvent)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining suspended particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

    • Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Solution Preparation cluster_sampling Sampling and Filtration cluster_analysis Quantitative Analysis cluster_calc Data Processing A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through a 0.22 µm syringe filter D->E G Dilute filtered supernatant E->G F Prepare calibration standards H Analyze samples and standards by HPLC F->H G->H I Generate calibration curve H->I J Determine concentration of the diluted sample I->J K Calculate solubility of the original saturated solution J->K

Figure 1. Experimental workflow for the determination of solubility.

Expected Solubility Behavior and Influencing Factors

The molecular structure of this compound, with its aromatic ring, methyl group, and fluorinated substituents, suggests a non-polar to moderately polar character. The trifluoromethyl group is highly lipophilic and can significantly influence intermolecular interactions.[2]

  • Polarity: Based on the principle of "like dissolves like," it is expected that this compound will exhibit higher solubility in non-polar and polar aprotic solvents compared to highly polar protic solvents. Its solubility in water is expected to be very low.[2][4]

  • Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine solubility at a controlled, standard temperature (e.g., 25°C) for data consistency and comparability.

  • Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding (which is unlikely for this solute as a hydrogen bond donor) and dipole-dipole interactions, will play a role in the extent of solubility in different solvents.

Conclusion

While quantitative solubility data for this compound is not currently widely published, this technical guide provides researchers with the necessary tools to generate this critical information. The recommended experimental protocol is robust and adaptable, and the illustrative data table offers a clear template for reporting results. A thorough understanding of the solubility of this compound will undoubtedly facilitate its effective application in the synthesis and development of new chemical entities. It is recommended that future work focus on the experimental determination of the solubility of this compound in a diverse range of organic solvents and at various temperatures to build a comprehensive public database for the scientific community.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 3-Fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3), a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related benzotrifluoride derivatives to project its chemical behavior. The document covers physicochemical properties, thermal stability, and characteristic reactivity, including electrophilic and nucleophilic aromatic substitution. Standardized experimental protocols for assessing stability are also detailed to guide further research.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Methylbenzotrifluoride3-Fluorobenzotrifluoride
CAS Number 1099598-02-3[1]401-79-6[2]401-80-9[3]
Molecular Formula C₈H₆F₄[1]C₈H₇F₃[2]C₇H₄F₄[3]
Molecular Weight 178.13 g/mol [1]160.14 g/mol [2]164.10 g/mol [3]
Boiling Point Data not available130 °C[2]101-102 °C[3]
Density Data not available1.16 g/mL[2]1.302 g/mL at 25 °C[3]
Appearance Data not availableColorless to almost colorless clear liquid[2]Colorless to yellow liquid[3]

Stability

The stability of this compound is influenced by its aromatic nature and the presence of highly stable carbon-fluorine bonds. Generally, benzotrifluoride derivatives exhibit high thermal and chemical stability.[2]

Thermal Stability

Fluorinated aromatic compounds are known for their enhanced thermal stability.[2] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, studies on similar benzotrifluoride-containing liquid crystals show great thermal stability over a broad temperature range.[4][5] It is anticipated that this compound would remain stable under normal laboratory conditions and at elevated temperatures.

Decomposition, when it occurs at very high temperatures, is expected to produce hazardous products such as carbon oxides and hydrogen fluoride.[4]

Chemical Stability

The trifluoromethyl group is generally inert to many chemical transformations. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh conditions, such as treatment with strong acids at elevated temperatures. The aromatic ring itself is stable under normal conditions but will undergo reactions as detailed in the reactivity section. The compound is expected to be stable under normal storage conditions, kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[6]

Reactivity

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the benzene ring, making electrophilic aromatic substitution reactions slower compared to benzene. Both substituents are meta-directing. Therefore, electrophilic attack is predicted to occur at the positions meta to both groups, which are positions 2, 4, and 6. Given the steric hindrance from the adjacent methyl and trifluoromethyl groups, position 4 would be the most likely site of substitution.

Electrophilic_Substitution reagents Electrophile (E+) intermediate Arenium Ion Intermediate reagents->intermediate Attack on Electrophile substrate This compound substrate->intermediate product Substituted Product intermediate->product Deprotonation

Caption: General workflow for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the fluorine. The electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. Nucleophiles will preferentially attack the carbon attached to the fluorine atom.

Nucleophilic_Substitution reagents Nucleophile (Nu-) intermediate Meisenheimer Complex reagents->intermediate Nucleophilic Attack substrate This compound substrate->intermediate product Substituted Product intermediate->product Loss of Leaving Group (F-)

Caption: General workflow for nucleophilic aromatic substitution.

Experimental Protocols

The following are generalized protocols for assessing the thermal stability of liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the liquid sample into an alumina crucible.[7]

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[8]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.[8]

  • Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different temperatures.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results weigh Weigh 5-10 mg of sample load Load into crucible weigh->load setup Place crucible in TGA load->setup program Set temperature program (e.g., 10 °C/min to 600 °C) setup->program run Run under N2 atmosphere program->run acquire Record weight vs. temperature run->acquire analyze Determine decomposition profile acquire->analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, boiling point, and other phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of the liquid sample into a hermetically sealed aluminum DSC pan.[9] An empty hermetically sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[9]

  • Temperature Program:

    • Equilibrate the cell at a low temperature (e.g., -50 °C).

    • Ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a temperature above the expected boiling point.[10]

    • A heat/cool/heat cycle may be employed to erase the sample's thermal history.[9]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to phase transitions such as melting and boiling. The onset of the peak is typically taken as the transition temperature.[9]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results weigh Weigh 5-15 mg of sample seal Seal in hermetic pan weigh->seal setup Place sample and reference in DSC cell seal->setup program Set temperature program (e.g., -50 °C to 200 °C) setup->program run Run under N2 atmosphere program->run acquire Record heat flow vs. temperature run->acquire analyze Identify phase transitions acquire->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a stable aromatic compound whose reactivity is governed by the strong electron-withdrawing effects of its fluoro and trifluoromethyl substituents. While specific experimental data on its physical properties and thermal stability are limited, its chemical behavior can be reliably predicted based on the well-established principles of aromatic chemistry. It is expected to be deactivated towards electrophilic substitution and activated towards nucleophilic substitution. This guide provides a foundational understanding for researchers and professionals working with this and similar fluorinated building blocks in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its physicochemical properties and reactivity profile.

References

Methodological & Application

The Role of 3-Fluoro-5-methylbenzotrifluoride in Pharmaceutical Synthesis: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 3-Fluoro-5-methylbenzotrifluoride as a key building block in pharmaceutical synthesis. While specific, publicly documented examples of its direct use in the synthesis of commercial drugs are limited, its structural motifs—a fluorinated and trifluoromethylated benzene ring with a reactive methyl group—make it a highly valuable precursor for the generation of diverse and complex molecular scaffolds. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

This guide will explore the potential synthetic transformations of this compound, drawing parallels from the well-established chemistry of structurally related compounds. Detailed, representative protocols for key synthetic methodologies are provided to illustrate its utility in drug discovery and development.

Overview of Synthetic Potential

This compound offers several reactive sites for elaboration into more complex pharmaceutical intermediates. The primary points of functionalization include the methyl group and the aromatic ring itself.

  • Methyl Group Functionalization: The methyl group can be a handle for various transformations, including oxidation to a carboxylic acid or alcohol, or halogenation to introduce a leaving group for subsequent nucleophilic substitution.

  • Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group will influence the regioselectivity. More commonly, the introduction of a directing group or conversion to an organometallic species would precede further functionalization.

  • Derivatization to Halogenated Analogues: A common strategy in medicinal chemistry is the conversion of a methyl group to a more versatile functional group. For instance, bromination of the aromatic ring, potentially after oxidation of the methyl group, would open up a vast array of palladium-catalyzed cross-coupling reactions.

Key Synthetic Applications and Protocols

The following sections detail potential synthetic routes and experimental protocols for utilizing this compound in the synthesis of pharmaceutical building blocks. These protocols are based on established methodologies for similar substrates.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid provides a crucial functional handle for amide bond formation, a cornerstone of medicinal chemistry.

Table 1: Representative Oxidation Reaction Conditions

Oxidizing AgentCatalyst (if any)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Potassium Permanganate (KMnO₄)-Water/Pyridine80-1004-860-80
Chromic Acid (H₂CrO₄)-Acetic Acid/Water90-1102-670-85

Experimental Protocol: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid

  • To a solution of this compound (1.0 eq) in a mixture of pyridine and water (5:1), add potassium permanganate (3.0 eq) portion-wise over 30 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to pH 2-3, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Bromination of the Aromatic Ring

Introduction of a bromine atom onto the aromatic ring is a key transformation that enables subsequent palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and heteroaryl structures common in kinase inhibitors and other targeted therapies.

Table 2: Representative Bromination Reaction Conditions

Brominating AgentCatalyst/Lewis AcidSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Bromosuccinimide (NBS)Iron(III) Bromide (FeBr₃)Dichloromethane (DCM)0 - 252-480-95
Bromine (Br₂)Iron filingsCarbon Tetrachloride (CCl₄)256-1275-90

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene from a related precursor

Note: This is a representative protocol for a similar substrate, as direct bromination of this compound may lead to a mixture of products. Selective bromination would likely require prior functionalization.

  • To a solution of a suitable precursor such as 3-fluoro-5-(trifluoromethyl)aniline in a solvent like dichloromethane, add N-Bromosuccinimide (1.1 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated product.

Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is introduced, the resulting aryl halide becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

Logical Workflow for Pharmaceutical Synthesis

G A This compound B Oxidation A->B KMnO4 F Bromination A->F NBS, FeBr3 (on activated ring) C 3-Fluoro-5-(trifluoromethyl)benzoic acid B->C D Amide Coupling C->D Amine, Coupling Agent E Pharmaceutical Candidate D->E G Bromo-derivative F->G H Suzuki Coupling G->H ArB(OH)2, Pd catalyst I Buchwald-Hartwig Amination G->I R2NH, Pd catalyst J Biaryl Compound H->J K Arylamine Compound I->K J->E K->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->RAF Inhibitor->MEK

Application Notes and Protocols: 3-Fluoro-5-methylbenzotrifluoride as a Key Intermediate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-5-methylbenzotrifluoride as a pivotal intermediate in the synthesis of modern agrochemicals. The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into molecules is a well-established strategy to enhance biological efficacy and metabolic stability. This document details the synthetic pathways, quantitative biological data, and experimental protocols for the development of potent insecticides derived from this key building block.

Introduction: The Role of Fluorinated Benzotrifluorides in Agrochemicals

The unique physicochemical properties of fluorine and the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make them invaluable in the design of modern agrochemicals. This compound serves as a versatile starting material for the synthesis of a variety of active ingredients, particularly in the insecticide class of phthalic acid diamides. The presence of the trifluoromethyl group is crucial for the biological activity of many commercial pesticides.

Application in Insecticide Synthesis: Phthalic Acid Diamides

A significant application of derivatives of this compound is in the synthesis of phthalic acid diamide insecticides. These compounds are potent activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, which causes muscle paralysis and death in susceptible insects. A key intermediate for these insecticides is 3-amino-5-fluorobenzotrifluoride, which can be synthesized from this compound.

Synthesis of Key Intermediate: 3-Amino-5-fluorobenzotrifluoride

A proposed synthetic route from this compound to 3-amino-5-fluorobenzotrifluoride involves the conversion of the methyl group to an amine. A common method for such a transformation is via a benzylic bromination followed by a series of reactions to introduce the amino group. A more established route involves the nitration of a related benzotrifluoride followed by reduction. For instance, 3-nitrobenzotrifluoride can be reduced to 3-aminobenzotrifluoride using reagents like hydrazine hydrate.

Synthesis of Phthalic Acid Diamide Insecticide

The key intermediate, 3-amino-5-fluorobenzotrifluoride, is then used to construct the final phthalic acid diamide insecticide. A representative synthesis involves the coupling of the aniline intermediate with a substituted phthalic anhydride derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-fluorobenzotrifluoride from 3-Fluoro-5-nitrobenzotrifluoride (A Representative Protocol)

This protocol describes the reduction of a nitro group to an amine on a related benzotrifluoride structure, a common transformation in the synthesis of the key aniline intermediate.

Materials:

  • 3-Fluoro-5-nitrobenzotrifluoride

  • Hydrazine hydrate (80%)

  • FeO(OH)/C nanoparticles (catalyst)

  • Ethanol

  • Dichloromethane or Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a 10 mL glass reactor, add 1 mmol of 3-fluoro-5-nitrobenzotrifluoride and 0.1 mmol of FeO(OH)/C nanoparticles.

  • Add 2 mL of ethanol to the reactor.

  • Under a nitrogen atmosphere, add 2 mmol of 80% hydrazine hydrate.

  • Stir the reaction mixture at 75°C for 8-12 hours.

  • After the reaction is complete (monitored by TLC), filter off the catalyst and wash it with dichloromethane or ethyl acetate.

  • Remove the solvents from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or dried under vacuum to yield 3-amino-5-fluorobenzotrifluoride.

Protocol 2: Synthesis of a Representative Phthalic Acid Diamide Insecticide

This protocol outlines the final coupling step to form the insecticidal diamide.

Materials:

  • 3-Amino-5-fluorobenzotrifluoride

  • Substituted phthalic anhydride (e.g., 3-iodophthalic anhydride)

  • N-(1,1-dimethyl-2-(methylthio)ethyl)amine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Thionyl chloride

Procedure:

  • Formation of the mono-amide: React 3-iodophthalic anhydride with N-(1,1-dimethyl-2-(methylthio)ethyl)amine in the presence of a base like triethylamine in anhydrous dichloromethane to form the corresponding phthalamic acid.

  • Activation of the carboxylic acid: Convert the phthalamic acid to its acid chloride by reacting with thionyl chloride.

  • Amide bond formation: React the acid chloride with 3-amino-5-fluorobenzotrifluoride in an anhydrous solvent with a base to yield the final phthalic acid diamide insecticide, N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Insecticidal Activity of a Phthalic Acid Diamide Derivative against Plutella xylostella (Diamondback Moth)
CompoundConcentration (%)Mortality (%)LC50 (%)
N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide0.00062500.00062[1]
Chlorantraniliprole (Commercial Standard)0.00037500.00037[1]

LC50 values are based on studies on a specific population of P. xylostella and may vary.[1]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G A This compound B Proposed Intermediate (e.g., via bromination/amination) A->B Functional Group Transformation C 3-Amino-5-fluorobenzotrifluoride (Key Intermediate) B->C F Phthalic Acid Diamide Insecticide C->F Amide Coupling D Substituted Phthalic Anhydride D->F E Amine Reagent E->F

Caption: Synthetic workflow from this compound to a phthalic acid diamide insecticide.

Diagram 2: Signaling Pathway of Phthalic Acid Diamide Insecticides

G A Phthalic Acid Diamide Insecticide B Insect Ryanodine Receptor (RyR) (in Sarcoplasmic Reticulum) A->B Binds to and Activates C Uncontrolled Release of Ca²⁺ from Intracellular Stores B->C D Depletion of Ca²⁺ Stores C->D E Sustained Muscle Contraction and Paralysis C->E F Cessation of Feeding and Lethargy E->F G Insect Death F->G

Caption: Mode of action of phthalic acid diamide insecticides on insect ryanodine receptors.

Experimental Protocols for Biological Evaluation

Protocol 3: Larval Toxicity Bioassay (Leaf-Dip Method)

This protocol is used to determine the lethal concentration (LC50) of the synthesized insecticide against lepidopteran larvae, such as Plutella xylostella.[2]

Materials:

  • Synthesized phthalic acid diamide insecticide

  • Acetone (or other suitable solvent)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage for P. xylostella)

  • Third-instar larvae of the target insect

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make a series of serial dilutions from the stock solution. Add a small amount of surfactant (e.g., 0.1%) to each dilution to ensure even spreading on the leaf surface.

  • Leaf Treatment: Excise leaf discs of a uniform size from the host plant. Dip each leaf disc into a test solution for 10-30 seconds. A control group of leaf discs should be dipped in a solution containing only the solvent and surfactant.

  • Drying: Allow the treated leaf discs to air dry completely in a fume hood.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with a moist filter paper to maintain humidity.

  • Insect Infestation: Introduce one healthy third-instar larva into each Petri dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25 ± 1°C) and photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value from the mortality data.

Protocol 4: Calcium Imaging Assay

This protocol allows for the visualization of the insecticide's effect on intracellular calcium levels in insect cells.[2]

Materials:

  • Isolated insect neurons or muscle cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Physiological saline solution for insects

  • Synthesized phthalic acid diamide insecticide

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Isolate neurons or muscle cells from the target insect.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye like Fura-2 AM according to the manufacturer's instructions.

  • Imaging Setup: Mount the dye-loaded cells on a fluorescence microscope.

  • Baseline Measurement: Establish a stable baseline fluorescence reading before applying the insecticide.

  • Insecticide Application: Apply a known concentration of the synthesized phthalic acid diamide insecticide to the cells.

  • Data Acquisition: Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration. An increase in fluorescence indicates a release of calcium into the cytoplasm.

Application in Herbicide and Fungicide Development

While the primary application of this compound derivatives is in insecticides, the benzotrifluoride scaffold is also present in some herbicidal and fungicidal compounds.[3][4] For example, certain trifluoromethyl-containing pyridazinone derivatives have shown bleaching herbicidal activities. Additionally, some triazole derivatives incorporating a fluorinated benzyl group have exhibited fungicidal properties. Further research may explore the potential of this compound as a building block for novel herbicides and fungicides.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various palladium- and copper-catalyzed cross-coupling reactions involving 3-Fluoro-5-methylbenzotrifluoride and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The following protocols are based on established methodologies for structurally similar aryl halides and triflates and are intended to serve as a starting point for reaction optimization.

Overview of Coupling Reactions

This compound can be functionalized through various cross-coupling reactions to form C-C, C-N, and C-O bonds. To participate in these reactions, a leaving group, typically a halide (Br, I) or a triflate (OTf), is required on the aromatic ring. The protocols provided below are primarily for the corresponding bromo-derivative, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, due to its common use in synthesis. These conditions can be adapted for other halides or triflates, although reactivity may vary (I > Br > OTf > Cl).

Key Coupling Reactions Covered:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Heck Coupling: Formation of C-C bonds with alkenes.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of aryl halides structurally similar to halogenated this compound. These conditions provide a foundation for developing specific applications.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2
Aryl Halide 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene1-Iodo-3-fluoro-5-(trifluoromethyl)benzene
Boronic Acid Aryl or Heteroarylboronic Acid (1.2 equiv)Vinylboronic Acid (1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene
Temperature 90 °C110 °C
Time 12-24 h12-18 h
Typical Yield 70-95%75-98%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition 1 (Primary/Secondary Amines)Condition 2 (Aryl Amines)
Aryl Halide 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
Amine Aliphatic or Cyclic Amine (1.2 equiv)Arylamine (1.2 equiv)
Palladium Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Time 12-24 h18-24 h
Typical Yield 65-90%70-95%

Table 3: Sonogashira Coupling Conditions

ParameterCondition 1 (Copper Co-catalysis)Condition 2 (Copper-Free)
Aryl Halide 1-Iodo-3-fluoro-5-(trifluoromethyl)benzene1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
Alkyne Terminal Alkyne (1.5 equiv)Terminal Alkyne (1.5 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Copper Co-catalyst CuI (4 mol%)-
Base Et₃N (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent THFDMF
Temperature Room Temperature to 50 °C80 °C
Time 4-12 h12-24 h
Typical Yield 80-98%70-90%

Experimental Protocols

The following are detailed, generalized protocols for performing cross-coupling reactions with a halogenated derivative of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are air and/or moisture sensitive to varying degrees and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Materials:

  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

Procedure:

  • To the reaction vessel, add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general method for the amination of an aryl bromide with a primary or secondary amine.[1]

Materials:

  • 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[1]

  • Add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.[1]

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[1]

  • Add the amine followed by anhydrous toluene via syringe.[1]

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.

Sonogashira Coupling Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a copper co-catalyst.[2]

Materials:

  • 1-Iodo-3-fluoro-5-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.[2]

  • Add anhydrous THF and triethylamine via syringe.[2]

  • Add 1-iodo-3-fluoro-5-(trifluoromethyl)benzene and the terminal alkyne.[2]

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted product.

Heck Coupling Protocol (General Guidance)

The Heck reaction couples the aryl halide with an alkene.[3] The conditions can vary significantly based on the alkene substrate.

General Parameters:

  • Palladium Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)

  • Ligand: PPh₃, P(o-tolyl)₃, or a phosphine-free system (e.g., using a palladacycle)

  • Base: A weak inorganic base such as NaOAc, K₂CO₃, or an organic base like Et₃N (1.5-2.5 equiv)

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile

  • Temperature: 80-140 °C

  • Time: 12-48 h

A typical starting point would be to react 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with an acrylate or styrene derivative in DMF with Pd(OAc)₂, PPh₃, and Et₃N at 100 °C. Optimization of the catalyst, ligand, base, and temperature will likely be necessary.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Anhydrous/ Degassed Solvents A->B Under Inert Atmosphere C Heat and Stir (e.g., 90-110 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Biaryl Product H->I Final Product

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox/Schlenk) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand, Base, Aryl Halide B Add Amine and Anhydrous Solvent A->B C Heat and Stir (e.g., 100-110 °C) B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench D->E F Aqueous Workup & Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I N-Aryl Amine Product H->I Final Product

General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The protocols and data presented provide a robust starting point for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to this compound derivatives. Researchers should note that optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates. Careful monitoring of the reaction progress is recommended to determine the ideal reaction time and prevent the formation of byproducts.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 3-Fluoro-5-methylbenzotrifluoride. This versatile starting material, featuring a trifluoromethyl group, a fluorine atom, and a methyl group on an aromatic ring, serves as a valuable building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity of drug candidates.

This document outlines key synthetic transformations including nitration, bromination, and subsequent palladium-catalyzed cross-coupling reactions, providing a pathway to a diverse range of functionalized molecules.

Key Synthetic Pathways

The primary strategies for derivatizing this compound involve initial functionalization of the aromatic ring via electrophilic aromatic substitution, followed by more complex modifications like cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom directs incoming electrophiles to specific positions on the ring.

Synthesis_Pathways A This compound B Nitration A->B D Bromination A->D C 2-Nitro-3-fluoro-5-methylbenzotrifluoride B->C E Bromo-derivatives D->E F Pd-catalyzed Cross-Coupling E->F G Diverse Functionalized Derivatives F->G

Caption: Key synthetic routes for derivatizing this compound.

Nitration of this compound

Nitration introduces a nitro group onto the aromatic ring, which can serve as a handle for further functionalization, such as reduction to an amine or as an activating group for nucleophilic aromatic substitution. Based on protocols for similar benzotrifluoride compounds, the nitration of this compound is expected to proceed at the positions ortho to the activating methyl group and meta to the deactivating trifluoromethyl and fluoro groups.

Experimental Protocol:

A procedure analogous to the nitration of 3-methyl benzotrifluoride can be adapted.[1]

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool 98% nitric acid (3-10 molar equivalents) to -20°C to -15°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Substrate: Slowly add this compound (1.0 equivalent) to the cooled nitric acid while maintaining the internal temperature below -15°C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the different nitro isomers.

Expected Products and Data:

The major isomers expected are 2-nitro-3-fluoro-5-methylbenzotrifluoride and 4-nitro-3-fluoro-5-methylbenzotrifluoride. The yields and isomer ratios will need to be determined experimentally.

ProductReagents and ConditionsTypical Yield
2-Nitro-3-fluoro-5-methylbenzotrifluoride98% HNO₃, -20°C to -15°C, 1-2 hNot reported
4-Nitro-3-fluoro-5-methylbenzotrifluoride98% HNO₃, -20°C to -15°C, 1-2 hNot reported

Bromination of this compound

Bromination introduces a bromine atom to the aromatic ring, which is a key functional group for subsequent palladium-catalyzed cross-coupling reactions. The directing effects of the existing substituents will influence the position of bromination.

Experimental Protocol:

A general procedure for the bromination of a similar compound, 3-methylbenzotrifluoride, can be followed.[2]

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of iron powder or a Lewis acid such as FeCl₃.

  • Addition of Bromine: Slowly add liquid bromine (1.0-1.2 equivalents) to the mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting bromo-derivative can be purified by distillation or column chromatography.

Expected Products and Data:

The primary product is expected to be the isomer where bromine is introduced at a position activated by the methyl group and not strongly deactivated by the fluoro and trifluoromethyl groups.

ProductReagents and ConditionsTypical Yield
Bromo-3-fluoro-5-methylbenzotrifluoride isomerBr₂, Fe catalyst, room temperature to 50°C, several hoursNot reported

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-derivative of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Cross_Coupling A Bromo-derivative of This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Heck Coupling (Alkene) A->C D Sonogashira Coupling (Alkyne) A->D E Aryl-substituted derivative B->E F Alkene-substituted derivative C->F G Alkyne-substituted derivative D->G

References

Application Notes and Protocols for Reactions Involving 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key synthetic transformations involving 3-Fluoro-5-methylbenzotrifluoride (also known as 3-Fluoro-5-(trifluoromethyl)toluene). This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The following sections detail experimental procedures for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Introduction to the Reactivity of this compound

This compound possesses a unique reactivity profile. The trifluoromethyl group is strongly electron-withdrawing, which, along with the fluorine atom, deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. The C-F bond, while strong, can be cleaved under certain catalytic conditions, allowing for metal-catalyzed cross-coupling reactions. The methyl group offers a site for potential functionalization through radical or oxidative pathways, though this is less commonly explored.

Key Synthetic Transformations

Two primary classes of reactions are highlighted for the synthetic utility of this compound and its analogs:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles. The reaction is facilitated by the electron-withdrawing trifluoromethyl group.

  • Palladium-Catalyzed Cross-Coupling Reactions: While direct C-F bond activation can be challenging, analogous bromo-derivatives are excellent substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These protocols serve as a strong starting point for developing conditions for the fluoro-analog.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for representative reactions. Table 1 outlines conditions for nucleophilic aromatic substitution on a closely related substrate, providing a basis for adaptation. Tables 2 and 3 detail conditions for palladium-catalyzed cross-coupling of the analogous bromo-compound, 3-Bromo-5-methylbenzotrifluoride.

Table 1: Nucleophilic Aromatic Substitution on an Activated Fluoroaromatic Ring *

EntryNucleophileBase (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)
1MethanolKOH (5)Methanol800.585
2EthanolKOH (3)Ethanol800.683
3PhenolK₂CO₃ (3)DMF80367
4ThiophenolK₂CO₃ (3)DMF90346
5MorpholineK₂CO₃ (3)DMF85763
6PiperidineK₂CO₃ (3)DMF85351

*Data adapted from reactions on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a substrate with strong electron-withdrawing groups activating the fluorine for SNAr.

Table 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylbenzotrifluoride

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane11092
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DME/H₂O8588

Table 3: Buchwald-Hartwig Amination of 3-Bromo-5-methylbenzotrifluoride

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10096
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11089
3BenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)t-BuOH10091

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Adapted)

This protocol is adapted from procedures for other activated aryl fluorides and provides a general method for the substitution of the fluorine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (2-3 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (2.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Equip the flask with a condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylbenzotrifluoride

This protocol provides a general method for the palladium-catalyzed cross-coupling of the bromo-analog of the target compound with a boronic acid. This serves as an excellent starting point for developing conditions for C-F activation of this compound, likely requiring more advanced catalyst systems.

Materials:

  • 3-Bromo-5-methylbenzotrifluoride

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene and Water (e.g., 10:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (toluene/water) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for Synthesis of Derivatives

G cluster_start Starting Material cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Metal-Catalyzed Cross-Coupling (via Bromo-analog) start This compound snar_reagents Nucleophile (R-NH₂, R-OH, etc.) Base (K₂CO₃, etc.) Solvent (DMF, DMSO) start->snar_reagents Reaction coupling_reagents Coupling Partner (Ar-B(OH)₂, R-NH₂) Pd Catalyst & Ligand Base start->coupling_reagents Analogous Reaction Path snar_product Substituted Product snar_reagents->snar_product Formation coupling_product Coupled Product coupling_reagents->coupling_product Formation G cluster_goal Synthetic Goal cluster_decision Decision Point cluster_pathways Reaction Pathways goal Desired Functional Group decision C-N, C-O, C-S Bond? goal->decision snar Nucleophilic Aromatic Substitution decision->snar Yes coupling Metal-Catalyzed Cross-Coupling decision->coupling No (e.g., C-C bond)

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-5-methylbenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 3-Fluoro-5-methylbenzotrifluoride and its key derivatives. The methodologies are designed for laboratory scale-up and process development, focusing on robust and reproducible synthetic routes.

Overview of Synthetic Strategy

The synthesis of this compound and its derivatives commences from readily available starting materials. The general strategy involves the initial preparation of a trifluoromethylated toluene scaffold, followed by functional group interconversions to introduce the desired substituents. The key transformations detailed in these protocols include trifluoromethylation, nitration, reduction, diazotization, and subsequent fluorination or bromination reactions.

A plausible and scalable synthetic pathway for the core molecule, this compound, starts from m-toluidine. This route involves the introduction of the trifluoromethyl group, followed by a sequence of nitration, reduction, and a Balz-Schiemann reaction to install the fluorine atom. Derivatives are then accessed through functionalization of the this compound core, primarily through electrophilic aromatic substitution (nitration) and subsequent transformations of the resulting nitro group.

Synthesis of this compound

The multi-step synthesis of this compound is outlined below, starting from m-toluidine. This pathway is designed for scalability and utilizes well-established industrial reactions.

m_toluidine m-Toluidine step1 Trifluoromethylation m_toluidine->step1 m_trifluoromethylaniline 3-(Trifluoromethyl)aniline step1->m_trifluoromethylaniline step2 Diazotization / Sandmeyer-type Reaction m_trifluoromethylaniline->step2 m_methylbenzotrifluoride 3-Methylbenzotrifluoride step2->m_methylbenzotrifluoride step3 Nitration m_methylbenzotrifluoride->step3 nitro_intermediate 5-Nitro-3-methylbenzotrifluoride step3->nitro_intermediate step4 Reduction nitro_intermediate->step4 amino_intermediate 5-Amino-3-methylbenzotrifluoride step4->amino_intermediate step5 Balz-Schiemann Reaction amino_intermediate->step5 final_product This compound step5->final_product

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

Protocol 2.1.1: Synthesis of 3-(Trifluoromethyl)aniline from m-Toluidine

This step involves the conversion of the amino group of m-toluidine to a trifluoromethyl group. A common industrial method for similar transformations is the reaction with trifluoroacetic acid and sodium nitrite, followed by a copper-catalyzed reaction.

  • Materials: m-Toluidine, Trifluoroacetic acid, Sodium nitrite, Copper(I) bromide, Hydrochloric acid, Organic solvent (e.g., Acetonitrile).

  • Procedure:

    • In a suitable reactor, dissolve m-toluidine in the organic solvent and cool to 0-5 °C.

    • Slowly add concentrated hydrochloric acid while maintaining the temperature.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate reactor, prepare a solution of trifluoroacetic acid and Copper(I) bromide in the same organic solvent.

    • Slowly add the cold diazonium salt solution to the trifluoroacetic acid/copper bromide mixture. Gas evolution (N₂) will be observed.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C until gas evolution ceases.

    • Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2.1.2: Synthesis of 3-Methylbenzotrifluoride from 3-(Trifluoromethyl)aniline

This step involves the removal of the amino group. This can be achieved via diazotization followed by reduction with hypophosphorous acid.

  • Materials: 3-(Trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, Hypophosphorous acid (50% in water), Organic solvent (e.g., Ethanol).

  • Procedure:

    • Dissolve 3-(Trifluoromethyl)aniline in the organic solvent and cool to 0-5 °C.

    • Slowly add concentrated hydrochloric acid.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Slowly add the cold diazonium salt solution to pre-cooled hypophosphorous acid.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate carefully.

    • Purify by distillation.

Protocol 2.1.3: Nitration of 3-Methylbenzotrifluoride

  • Materials: 3-Methylbenzotrifluoride, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • In a reactor equipped for low-temperature reactions, cool concentrated sulfuric acid to -5 to 0 °C.

    • Slowly add 3-Methylbenzotrifluoride to the cold sulfuric acid with vigorous stirring.

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 3-Methylbenzotrifluoride, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Extract the product with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 5-Nitro-3-methylbenzotrifluoride.

Protocol 2.1.4: Reduction of 5-Nitro-3-methylbenzotrifluoride

  • Materials: 5-Nitro-3-methylbenzotrifluoride, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a reactor, create a suspension of iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride and heat the mixture to reflux.

    • Dissolve 5-Nitro-3-methylbenzotrifluoride in ethanol and add it dropwise to the refluxing iron suspension.

    • Continue refluxing until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-Amino-3-methylbenzotrifluoride.

Protocol 2.1.5: Balz-Schiemann Reaction to Synthesize this compound

  • Materials: 5-Amino-3-methylbenzotrifluoride, Tetrafluoroboric acid (HBF₄), Sodium nitrite, Inert solvent (e.g., Dichloromethane).

  • Procedure:

    • Dissolve 5-Amino-3-methylbenzotrifluoride in an aqueous solution of tetrafluoroboric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium tetrafluoroborate salt, which may precipitate.

    • Isolate the diazonium salt by filtration and wash with cold water, cold ethanol, and then cold diethyl ether.

    • Carefully dry the salt under vacuum at low temperature.

    • Thermally decompose the dry diazonium salt by gentle heating under an inert atmosphere. The product will distill over.

    • Alternatively, the decomposition can be carried out in an inert high-boiling solvent.

    • Collect the crude this compound and purify by distillation. For large-scale operations, continuous flow protocols are recommended to minimize the handling of potentially unstable diazonium salts.[1]

Quantitative Data
StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
2.1.1m-Toluidine3-(Trifluoromethyl)anilineTFA, NaNO₂, CuBr70-80>98
2.1.23-(Trifluoromethyl)aniline3-MethylbenzotrifluorideNaNO₂, H₃PO₂60-70>99
2.1.33-Methylbenzotrifluoride5-Nitro-3-methylbenzotrifluorideHNO₃, H₂SO₄85-95>97
2.1.45-Nitro-3-methylbenzotrifluoride5-Amino-3-methylbenzotrifluorideFe, NH₄Cl80-90>98
2.1.55-Amino-3-methylbenzotrifluorideThis compoundHBF₄, NaNO₂60-75>99

Synthesis of this compound Derivatives

Key derivatives can be synthesized from this compound, primarily through nitration followed by further transformations.

start This compound nitration Nitration start->nitration nitro_deriv 2-Nitro-3-fluoro-5-methylbenzotrifluoride nitration->nitro_deriv reduction Reduction nitro_deriv->reduction amino_deriv 2-Amino-3-fluoro-5-methylbenzotrifluoride reduction->amino_deriv sandmeyer Sandmeyer Reaction (e.g., Bromination) amino_deriv->sandmeyer bromo_deriv 2-Bromo-3-fluoro-5-methylbenzotrifluoride sandmeyer->bromo_deriv

Figure 2: Synthesis of derivatives from this compound.
Experimental Protocols

Protocol 3.1.1: Synthesis of 2-Nitro-3-fluoro-5-methylbenzotrifluoride

  • Materials: this compound, Fuming nitric acid, Concentrated sulfuric acid.

  • Procedure:

    • Cool concentrated sulfuric acid to -5 to 0 °C in a suitable reactor.

    • Slowly add this compound with efficient stirring.

    • In a separate vessel, prepare a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the benzotrifluoride solution, maintaining the temperature between 0 and 5 °C. A continuous-flow millireactor can be employed for improved safety and efficiency on a larger scale.[2]

    • Stir for an additional 1-2 hours at 0-5 °C after the addition is complete.

    • Work-up the reaction by pouring it onto ice, followed by extraction with dichloromethane.

    • Wash the organic phase with water, sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate and concentrate to obtain the nitro derivative.

Protocol 3.1.2: Synthesis of 2-Amino-3-fluoro-5-methylbenzotrifluoride

  • Materials: 2-Nitro-3-fluoro-5-methylbenzotrifluoride, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid, Ethanol.

  • Procedure:

    • Dissolve 2-Nitro-3-fluoro-5-methylbenzotrifluoride in ethanol in a reactor.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the amino derivative.

Protocol 3.1.3: Synthesis of 2-Bromo-3-fluoro-5-methylbenzotrifluoride (Sandmeyer-type Reaction)

  • Materials: 2-Amino-3-fluoro-5-methylbenzotrifluoride, Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide.

  • Procedure:

    • Dissolve 2-Amino-3-fluoro-5-methylbenzotrifluoride in aqueous hydrobromic acid and cool to 0-5 °C.

    • Add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at this temperature.

    • In a separate flask, dissolve Copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 1 hour.

    • Cool the mixture and extract with diethyl ether.

    • Wash the organic layer with sodium hydroxide solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation.

Quantitative Data for Derivatives
StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
3.1.1This compound2-Nitro-3-fluoro-5-methylbenzotrifluorideHNO₃, H₂SO₄90-96>97
3.1.22-Nitro-3-fluoro-5-methylbenzotrifluoride2-Amino-3-fluoro-5-methylbenzotrifluorideSnCl₂·2H₂O, HCl85-95>98
3.1.32-Amino-3-fluoro-5-methylbenzotrifluoride2-Bromo-3-fluoro-5-methylbenzotrifluorideNaNO₂, HBr, CuBr70-80>98

Safety and Handling Considerations

  • Hydrogen Fluoride and Fluorinating Agents: These reagents are extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Calcium gluconate gel should be readily available as an antidote for HF exposure.

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial. The addition of the nitrating agent should be slow and monitored carefully. For larger scale reactions, consider using continuous flow reactors to enhance safety.[2]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is recommended to use them in solution whenever possible or handle with extreme care if isolation is necessary. For scale-up, in-situ generation and consumption in a continuous flow system is the safest approach.[1]

  • General Precautions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where necessary. Proper quenching procedures should be in place for all reactive reagents. All waste should be disposed of according to institutional and local environmental regulations.

References

Application Note and Protocols for the Analytical Characterization of 3-Fluoro-5-methylbenzotrifluoride and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-methylbenzotrifluoride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of both fluorine and a trifluoromethyl group imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity to the final products.[1] Consequently, rigorous analytical characterization of this compound and its potential process-related impurities is crucial to ensure the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound.

Analytical Methods Overview

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to determine the identity, purity, and impurity profile of the substance.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of non-volatile impurities. Due to the fluorinated nature of the analyte, specialized column chemistries can offer enhanced selectivity.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation of the main component and any isolated impurities. 1H, 13C, and 19F NMR are all critical for a complete structural assignment.[6]

  • Mass Spectrometry (MS): Used for molecular weight determination and fragmentation analysis to confirm the identity of the target compound and its impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique to identify the characteristic functional groups present in the molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol describes a reverse-phase HPLC method suitable for determining the purity of this compound and separating it from potential process-related impurities. Fluorinated phenyl phases can provide alternative selectivity for such compounds.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 25 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient Program:

      Time (min) %A %B
      0 60 40
      20 10 90
      25 10 90
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring 1H, 13C, and 19F NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of CDCl3 in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Reference the spectrum to the CDCl3 signal at 77.16 ppm.

  • 19F NMR Acquisition:

    • Acquire a proton-decoupled 19F spectrum.

    • Use an external standard such as CFCl3 (0.00 ppm) or an internal standard for referencing.[6]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

Data Presentation

The following tables summarize the expected analytical data for a representative batch of this compound.

Table 1: HPLC Purity and Impurity Profile

PeakRetention Time (min)Area %Identity
18.50.08Starting Material Isomer
210.299.85This compound
312.10.07Dimer Impurity

Table 2: GC-MS Analysis of Volatile Impurities

PeakRetention Time (min)Area %Identity
15.30.05Toluene
29.80.103-Fluorotoluene

Table 3: NMR Spectroscopic Data (400 MHz, CDCl3)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
1H7.20-7.05m-Aromatic-H
2.40s--CH3
13C163.0dJC-F = 245C-F
132.5qJC-F = 33C-CF3
123.8qJC-F = 272-CF3
120-115m-Aromatic-C
21.5s--CH3
19F-63.0s--CF3
-112.0m-Ar-F

Table 4: Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H6F4
Molecular Weight178.13 g/mol [7][8]
AppearanceColorless liquid[8]
Boiling PointNot available
DensityNot available

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Sample->FTIR Purity Purity & Impurity Profile HPLC->Purity Volatiles Volatile Impurities GCMS->Volatiles Structure Structural Elucidation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: General analytical workflow for the characterization of this compound.

HPLC_Method_Logic start Prepare Sample (1 mg/mL in ACN) inject Inject 10 µL onto Phenyl-Hexyl Column start->inject gradient Run Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect UV Detection at 254 nm gradient->detect analyze Integrate Peaks and Calculate Area % detect->analyze report Report Purity and Impurity Profile analyze->report

Caption: Logical flow of the HPLC method for purity analysis.

GCMS_Method_Logic start Prepare Sample (1 mg/mL in DCM) inject Inject into GC with DB-5ms Column start->inject temp_program Execute Oven Temperature Program (60-280 °C) inject->temp_program ms_scan Acquire Mass Spectra (EI, 40-500 m/z) temp_program->ms_scan library_search Compare Spectra to NIST Library ms_scan->library_search quantify Quantify using Standards library_search->quantify report Report Volatile Impurities quantify->report

References

Application Notes and Protocols: Utilizing 3-Fluoro-5-methylbenzotrifluoride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Fluoro-5-methylbenzotrifluoride as a versatile building block in the synthesis of bioactive molecules. The inclusion of a trifluoromethyl group and a fluorine atom on the phenyl ring imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make this reagent a valuable starting material in medicinal chemistry and drug discovery.

While direct literature examples detailing the synthesis of bioactive molecules starting specifically from this compound are limited, this document presents a representative synthetic protocol for a class of potent bioactive agents, based on the synthesis of closely related fluorinated aromatic compounds. The following sections detail the synthesis of a hypothetical series of substituted pyrazole derivatives with potential biological activity, illustrating a plausible synthetic route commencing with the functionalization of a this compound core structure.

Overview of Synthetic Strategy

The trifluoromethyl and fluoro-substituted benzene ring of this compound can be strategically functionalized to introduce various pharmacophores. A common and effective strategy involves the initial bromination of the aromatic ring, followed by the introduction of a key functional group, such as a hydrazine moiety. This intermediate can then undergo cyclization with a suitable partner to construct a heterocyclic core, a common scaffold in many bioactive compounds. Subsequent diversification of this core can be achieved through standard cross-coupling reactions to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a hypothetical series of bioactive pyrazole derivatives, starting from the bromination of this compound.

Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (Intermediate 1)

Reaction: Electrophilic bromination of this compound.

Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add a brominating agent like N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide, FeBr₃) or a protic acid (e.g., sulfuric acid). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene.

Synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (Intermediate 2)

Reaction: Nucleophilic aromatic substitution of the bromo-intermediate with hydrazine.

Procedure: In a sealed reaction vessel, 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) is dissolved in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Hydrazine hydrate (excess, e.g., 5-10 eq) is added, and the mixture is heated to an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield (3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.

Synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-1H-pyrazole (Core Scaffold)

Reaction: Condensation of the hydrazine intermediate with a 1,3-dicarbonyl compound.

Procedure: To a solution of (3-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in a protic solvent like ethanol or acetic acid, is added a 1,3-dicarbonyl compound such as malonaldehyde bis(dimethyl acetal) (1.1 eq). A catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) is added, and the reaction mixture is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-1H-pyrazole.

Diversification via Suzuki-Miyaura Cross-Coupling

Reaction: Palladium-catalyzed cross-coupling of a halogenated pyrazole core with various boronic acids. (Assuming prior halogenation of the pyrazole ring at a suitable position).

Procedure: To a mixture of the halogenated 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-1H-pyrazole (1.0 eq), a substituted aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final diversified bioactive molecules.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized pyrazole derivatives, illustrating the type of data that would be generated in a drug discovery campaign.

Table 1: Synthesized Pyrazole Derivatives and their Physicochemical Properties

Compound IDR Group (at Pyrazole C4)Molecular Weight ( g/mol )cLogP
PZ-01 -H246.163.2
PZ-02 -Phenyl322.264.5
PZ-03 4-Methoxyphenyl352.284.6
PZ-04 3-Pyridyl323.253.8
PZ-05 4-Chlorophenyl356.705.1

Table 2: In Vitro Biological Activity Data of Pyrazole Derivatives

Compound IDTarget Enzyme X IC₅₀ (nM)Target Receptor Y Kᵢ (nM)Cytotoxicity (CC₅₀ in µM)
PZ-01 1500>10000>50
PZ-02 25080025.3
PZ-03 12045038.1
PZ-04 310950>50
PZ-05 8532015.8

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be modulated by the synthesized bioactive molecules.

Synthetic_Workflow A 3-Fluoro-5-methyl- benzotrifluoride B 1-Bromo-3-fluoro-5- (trifluoromethyl)benzene (Intermediate 1) A->B Bromination C (3-Fluoro-5-(trifluoromethyl)- phenyl)hydrazine (Intermediate 2) B->C Hydrazinolysis D 1-(3-Fluoro-5-(trifluoro- methyl)phenyl)-1H-pyrazole (Core Scaffold) C->D Cyclization E Diversified Bioactive Molecules D->E Suzuki Coupling Signaling_Pathway cluster_cell Cellular Environment Receptor Target Receptor Y Kinase Kinase Z Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response PZ_05 PZ-05 PZ_05->Receptor Inhibition (Ki)

Application Notes and Protocols: 3-Fluoro-5-methylbenzotrifluoride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methylbenzotrifluoride and its closely related derivatives, such as 3-fluoro-5-(trifluoromethyl)aniline, are valuable intermediates in the synthesis of a variety of commercially significant molecules. Patent literature reveals their critical role as building blocks in the development of pharmaceuticals, particularly in oncology, and in the formulation of advanced agrochemicals. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final product, while the fluorine and methyl substitutions provide handles for further chemical modifications and influence the electronic properties of the molecule.

These application notes provide a summary of patented applications and detailed protocols for the synthesis of key intermediates derived from this compound, aimed at facilitating research and development in medicinal chemistry and crop science.

I. Pharmaceutical Applications: Intermediates for Kinase Inhibitors

The 3-fluoro-5-(trifluoromethyl)aniline moiety is a crucial component in the synthesis of several targeted cancer therapies. Notably, it serves as a key precursor for the production of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).

Application Note: Synthesis of a Key Precursor for Nilotinib

The synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a central intermediate for Nilotinib, can be achieved from 3-fluoro-5-(trifluoromethyl)benzonitrile. This process involves a nucleophilic aromatic substitution followed by reduction.

Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-5-(trifluoromethyl)benzamide

This protocol describes the conversion of 3-fluoro-5-(trifluoromethyl)benzonitrile to the corresponding benzamide.

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzonitrile

  • Aqueous hydrochloric acid

  • Water

Procedure:

  • Heat a mixture of 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g) to 85-90°C.

  • Stir the reaction mass at this temperature for 2 hours.

  • After completion, cool the reaction mass to 25-35°C.

  • Acidify the mixture with aqueous hydrochloric acid and stir for 30 minutes at 25-35°C.

  • Filter the solid that forms, wash it with water, and suck it dry.

  • Dry the product under vacuum at 50-55°C for 6 hours to yield 3-fluoro-5-(trifluoromethyl)benzamide.[1]

Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline from 3-fluoro-5-(trifluoromethyl)benzamide

This protocol outlines the reaction of the benzamide with 4-methylimidazole.

Materials:

  • 3-fluoro-5-(trifluoromethyl)benzamide

  • Sodium amide

  • Water

Procedure:

  • Add sodium amide (30.2 g) to a suitable solvent and stir for 45 minutes at 25-35°C.

  • Add 3-fluoro-5-(trifluoromethyl)benzamide (100 g) to the reaction mass at 25-35°C.

  • Heat the reaction mixture to 80-85°C and stir for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Add water (2500 ml) and stir for 3 hours.

  • Filter the precipitated solid, wash with water, and dry at 60-70°C under vacuum for 12 hours to obtain the title compound.[1]

Synthesis Workflow

G A This compound B 3-Fluoro-5-(trifluoromethyl)benzonitrile A->B Side-chain Oxidation & Cyanation C 3-Fluoro-5-(trifluoromethyl)benzamide B->C Hydrolysis (Protocol 1) D 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline C->D Reaction with 4-methylimidazole (Protocol 2) E Nilotinib D->E Further Synthetic Steps

Caption: Synthetic pathway from this compound to Nilotinib intermediate.

II. Agrochemical Applications: Intermediates for Herbicides

3-Methylbenzotrifluoride serves as a starting material for the synthesis of novel 2-haloacetanilide herbicides. The process involves the formation of 3-methyl-5-amino benzotrifluoride, a key intermediate.

Application Note: Synthesis of a Herbicide Intermediate

The synthesis of 3-methyl-5-amino benzotrifluoride from 3-methylbenzotrifluoride proceeds through halogenation, nitration, and subsequent hydrogenation which also achieves dehalogenation.

Experimental Protocols

Protocol 3: Mononitration of Halogenated 3-Methylbenzotrifluoride

This protocol describes the nitration of a chlorinated 3-methylbenzotrifluoride mixture.

Materials:

  • Mixture of 2-, 4-, and 6-chloro-3-methylbenzotrifluoride

  • Nitric acid (90%)

  • Sulfuric acid (98%)

  • Methylene chloride

Procedure:

  • Prepare a nitrating mixture of nitric acid and sulfuric acid.

  • Slowly add the chlorinated 3-methylbenzotrifluoride mixture to the nitrating mixture while maintaining the temperature between 0°C and 10°C.

  • After the addition is complete, allow the solution to stir until the mononitration reaction is complete.

  • Separate the nitration product from the acid, potentially after water dilution, using solvent extraction with methylene chloride.[2]

Protocol 4: Hydrogenation and Dehalogenation

This protocol details the conversion of the nitrated and halogenated intermediate to 3-methyl-5-amino benzotrifluoride.

Materials:

  • Nitrated product from Protocol 3

  • Palladium on carbon catalyst (5%)

  • Magnesium oxide

  • Methanol

  • Hydrogen gas

Procedure:

  • Combine the nitrated product, palladium on carbon catalyst, magnesium oxide, and methanol in a suitable pressure vessel.

  • Pressurize the vessel with hydrogen gas (atmospheric to about 68 atmospheres).

  • Heat the mixture to a temperature between 25°C and 100°C.

  • After the reaction is complete, separate the product by solvent extraction with a suitable organic solvent like methylene chloride.[2]

Synthesis Workflow

G A 3-Methylbenzotrifluoride B Mixture of mono-chloro isomers A->B Chlorination C Nitrated mono-chloro isomers B->C Nitration (Protocol 3) D 3-Methyl-5-amino benzotrifluoride C->D Hydrogenation & Dehalogenation (Protocol 4) E 2-Haloacetanilide Herbicides D->E Further Synthetic Steps

Caption: Synthesis of a key intermediate for 2-haloacetanilide herbicides.

III. Data Summary

The following table summarizes the key intermediates and their precursors as described in the patent literature.

Starting MaterialIntermediateApplicationPatent Reference
This compound3-Fluoro-5-(trifluoromethyl)anilinePharmaceutical (Kinase Inhibitors)US20200377475A1
3-Methylbenzotrifluoride3-Methyl-5-amino benzotrifluorideAgrochemical (Herbicides)US4532353A

Conclusion

The patent literature clearly establishes this compound and its analogs as versatile and valuable intermediates in the synthesis of high-value chemical entities. The protocols and workflows presented herein, derived from public patent filings, offer a foundational understanding for researchers and professionals in the fields of drug discovery and agrochemical development. Further exploration of derivatives of this core structure may lead to the discovery of novel therapeutic agents and crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves a three-step sequence starting from 3-methylbenzotrifluoride:

  • Nitration: Electrophilic nitration of 3-methylbenzotrifluoride to introduce a nitro group.

  • Reduction: Reduction of the nitro group to an amine, yielding 3-amino-5-methylbenzotrifluoride.

  • Balz-Schiemann Reaction: Conversion of the amino group to a fluorine atom via a diazonium salt intermediate.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges include controlling regioselectivity during the nitration step, ensuring complete reduction of the nitro group without forming byproducts, and minimizing side reactions during the thermal decomposition of the diazonium salt in the Balz-Schiemann reaction.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through fractional distillation under reduced pressure. Column chromatography can also be employed for smaller scales or to remove closely boiling impurities. For initial purification from the reaction mixture, an aqueous workup to remove acids and salts is essential.

Troubleshooting Guides

Problem 1: Low Yield and/or Impure Product in the Nitration of 3-methylbenzotrifluoride

Issue: The nitration of 3-methylbenzotrifluoride often results in a mixture of nitro isomers, with the desired 5-nitro isomer being only one of the products.

Common Side Reactions:

  • Formation of 2-nitro-3-methylbenzotrifluoride.

  • Formation of 4-nitro-3-methylbenzotrifluoride.

  • Formation of 6-nitro-3-methylbenzotrifluoride.

  • Dinitration at higher temperatures or with excess nitrating agent.

Troubleshooting:

Observation Potential Cause Recommended Solution
Low yield of the desired 5-nitro isomer. The trifluoromethyl group is a meta-director, and the methyl group is an ortho, para-director. Their combined influence leads to a mixture of isomers.Carefully control the reaction temperature, as lower temperatures can favor the formation of specific isomers. Isomer separation will be necessary in a subsequent step.
Presence of multiple isomers in GC-MS or NMR. Inherent nature of the electrophilic substitution on the substituted ring.Optimize reaction conditions (temperature, addition rate of nitrating agent) to maximize the yield of the desired isomer. A subsequent purification step (e.g., fractional distillation or chromatography) is crucial.
Dark-colored reaction mixture and presence of dinitrated products. Reaction temperature is too high, or an excess of the nitrating agent was used.Maintain a low reaction temperature (typically -10 to 0 °C) during the addition of the nitrating agent. Use a stoichiometric amount of the nitrating agent.

Data Presentation: Isomer Distribution in the Nitration of 3-methylbenzotrifluoride

The following table summarizes the typical isomer distribution obtained during the nitration of 3-methylbenzotrifluoride under specific conditions.[1][2]

Reaction Conditions 2-nitro Isomer (%) 4-nitro Isomer (%) 6-nitro Isomer (%) 5-nitro Isomer (%)
98% HNO₃ in CH₂Cl₂, -20 to -25°C, then warm to 15°C4426.629Trace
90% HNO₃, -5 to 10°C44.224.531.1Trace
98% HNO₃, -30 to -31°C45.7 - 46.626.6 - 26.926.5 - 27.8Trace

Note: The desired precursor for this compound is 3-amino-5-methylbenzotrifluoride, which is obtained from the reduction of 3-methyl-5-nitrobenzotrifluoride . The data above indicates that direct nitration of 3-methylbenzotrifluoride does not yield the 5-nitro isomer in significant amounts. An alternative starting material or synthetic strategy may be required to obtain the desired 5-nitro isomer efficiently.

Problem 2: Incomplete Reaction or Side Products in the Reduction of the Nitro Group

Issue: The reduction of the nitro group to an amine can sometimes be incomplete or lead to undesired side products.

Common Side Reactions:

  • Incomplete reduction, leaving residual nitro compound.

  • Formation of azo and azoxy compounds, especially under neutral or alkaline conditions.

  • Formation of hydroxylamines.

Troubleshooting:

Observation Potential Cause Recommended Solution
Presence of starting nitro compound in the product. Insufficient reducing agent or deactivation of the catalyst (if using catalytic hydrogenation).Increase the equivalents of the reducing agent (e.g., SnCl₂/HCl, Fe/HCl) or use fresh, active catalyst (e.g., Pd/C). Ensure proper reaction time and temperature.
Formation of colored impurities (azo/azoxy compounds). Reaction conditions are not sufficiently acidic.Perform the reduction under strongly acidic conditions (e.g., with HCl). This protonates the intermediate hydroxylamine, preventing its condensation to form azo/azoxy compounds.
Complex product mixture. Over-reduction or side reactions with other functional groups.Choose a milder reducing agent if other sensitive functional groups are present. Carefully control the reaction temperature and monitor the reaction progress by TLC or GC-MS.
Problem 3: Low Yield and Byproduct Formation in the Balz-Schiemann Reaction

Issue: The thermal decomposition of the diazonium tetrafluoroborate salt can be low-yielding and produce several byproducts.

Common Side Reactions:

  • Phenol formation: Reaction of the diazonium salt with residual water.

  • Biaryl formation: Radical-mediated coupling of aryl groups.

  • Reaction with solvent: The highly reactive aryl cation can be trapped by the solvent.

  • Incomplete decomposition: The diazonium salt may not fully decompose.

  • Explosive decomposition: Dry diazonium salts can be explosive upon heating.

Troubleshooting:

Observation Potential Cause Recommended Solution
Significant amount of 3-hydroxy-5-methylbenzotrifluoride (phenol) in the product. Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Thoroughly dry the diazonium tetrafluoroborate salt before thermal decomposition.
Formation of high molecular weight impurities (biaryls). Radical side reactions.Perform the decomposition in a non-coordinating, high-boiling solvent to minimize intermolecular reactions. Lowering the decomposition temperature, if possible, can also help.
Product mixture contains solvent adducts. The solvent is reacting with the aryl cation intermediate.Use an inert, high-boiling solvent such as dichlorobenzene or an aliphatic hydrocarbon.
Low conversion of the diazonium salt. Decomposition temperature is too low or reaction time is too short.Gradually increase the decomposition temperature and monitor the evolution of nitrogen gas. Ensure the reaction is heated until gas evolution ceases.
Uncontrolled, rapid decomposition. The diazonium salt was heated too quickly or is completely dry.Heat the diazonium salt gradually. For larger scales, consider performing the decomposition in a high-boiling inert solvent to better control the temperature. Never heat dry diazonium salts in a confined space.

Experimental Protocols

Protocol 1: Nitration of 3-methylbenzotrifluoride (Illustrative for Isomer Mixture)

  • Cool 10 mL of 98% nitric acid to -10 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add 5.0 g of 3-methylbenzotrifluoride dropwise to the cooled nitric acid, maintaining the temperature below 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitro isomers.

Protocol 2: Reduction of 3-methyl-5-nitrobenzotrifluoride

  • To a solution of 5.0 g of 3-methyl-5-nitrobenzotrifluoride in 50 mL of concentrated hydrochloric acid, add 15 g of tin(II) chloride dihydrate in portions.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is strongly basic.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-amino-5-methylbenzotrifluoride.

Protocol 3: Balz-Schiemann Reaction of 3-amino-5-methylbenzotrifluoride

  • Dissolve 4.0 g of 3-amino-5-methylbenzotrifluoride in 20 mL of 48% tetrafluoroboric acid at 0 °C.

  • Slowly add a solution of 2.0 g of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Filter the precipitate, wash with cold water, cold methanol, and finally cold diethyl ether.

  • Carefully dry the salt under vacuum at room temperature.

  • Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus. The product will distill as it is formed.

  • Collect the distillate and purify by fractional distillation.

Visualizations

Synthesis_Pathway Start 3-Methylbenzotrifluoride Nitro_Mixture Mixture of Nitro Isomers (2-, 4-, 5-, 6-nitro) Start->Nitro_Mixture Nitration (HNO3/H2SO4) Nitro_5 3-Methyl-5-nitrobenzotrifluoride Nitro_Mixture->Nitro_5 Isomer Separation Amine 3-Amino-5-methylbenzotrifluoride Nitro_5->Amine Reduction (e.g., SnCl2/HCl) Diazonium Diazonium Tetrafluoroborate Amine->Diazonium Diazotization (NaNO2, HBF4) Final_Product This compound Diazonium->Final_Product Thermal Decomposition (Balz-Schiemann) Troubleshooting_Nitration cluster_0 Nitration Step cluster_1 Observed Issues cluster_2 Solutions Start 3-Methylbenzotrifluoride Reaction Nitration Start->Reaction Low_Yield Low Yield of 5-Nitro Isomer Reaction->Low_Yield Isomer_Mix Mixture of Isomers Reaction->Isomer_Mix Dinitration Dinitration Products Reaction->Dinitration Optimize Optimize Conditions (Temp., Stoichiometry) Low_Yield->Optimize Separate Purify by Distillation or Chromatography Isomer_Mix->Separate Control_Temp Maintain Low Temp. (-10 to 0 °C) Dinitration->Control_Temp Troubleshooting_Balz_Schiemann cluster_0 Balz-Schiemann Reaction cluster_1 Common Side Products cluster_2 Preventative Measures Start Diazonium Salt Reaction Thermal Decomposition Start->Reaction Phenol Phenol Formation Reaction->Phenol Biaryl Biaryl Formation Reaction->Biaryl Solvent_Adduct Solvent Adducts Reaction->Solvent_Adduct Explosion Explosive Decomposition Reaction->Explosion Anhydrous Use Anhydrous Conditions Phenol->Anhydrous Inert_Solvent Use Inert, High-Boiling Solvent Biaryl->Inert_Solvent Solvent_Adduct->Inert_Solvent Gradual_Heating Gradual & Controlled Heating Explosion->Gradual_Heating

References

Technical Support Center: Purification of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, isomeric byproducts, and decomposition products. The exact impurity profile will depend on the synthetic route employed. Potential impurities may include regioisomers (e.g., 2-Fluoro-4-methylbenzotrifluoride or 4-Fluoro-3-methylbenzotrifluoride) and residual solvents used in the reaction or workup.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the initial purity of your sample, the nature of the impurities, the required final purity, and the scale of your experiment. For common scenarios, fractional distillation is a good starting point for removing impurities with different boiling points. For achieving very high purity (>99.5%), preparative gas chromatography (Prep-GC) is often the most effective method.

Q3: What are the key safety precautions to take when purifying this compound?

A3: this compound is classified as an irritant.[1] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[2]

Troubleshooting Guides

Fractional Distillation Issues

Q: My final product purity after fractional distillation is lower than expected. What could be the cause?

A: This can be due to several factors:

  • Azeotrope Formation: An impurity may form an azeotrope with the product, making separation by distillation difficult.

  • Inefficient Column: The distillation column may not have enough theoretical plates for the separation. Consider using a longer column or a column with more efficient packing material.

  • Incorrect Distillation Rate: A distillation rate that is too high can lead to poor separation. Try reducing the heating rate.

  • Fluctuations in Pressure: If performing vacuum distillation, ensure a stable vacuum is maintained.

Q: The compound appears to be decomposing during distillation. How can I prevent this?

A: Thermal decomposition can be a problem.

  • Use Vacuum Distillation: Lowering the pressure will reduce the boiling point of the compound and thus the required temperature, minimizing thermal stress.

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.

Preparative Gas Chromatography (Prep-GC) Issues

Q: I am observing poor peak resolution in my preparative gas chromatogram. What should I do?

A: Poor peak resolution can be addressed by:

  • Optimizing the Temperature Program: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.

  • Changing the Carrier Gas Flow Rate: Optimize the flow rate for your column diameter and stationary phase.

  • Selecting a Different Column: The stationary phase of the column may not be suitable for separating your specific impurities. Consult column selection guides for a more appropriate phase.

  • Reducing the Injection Volume: Overloading the column can lead to broad, poorly resolved peaks.

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification techniques for this compound. These values are illustrative and can vary based on the specific conditions and the nature of the impurities.

Purification TechniqueTypical Starting PurityTypical Final PurityTypical YieldThroughputKey Considerations
Fractional Distillation90-95%98-99.5%70-85%Moderate to HighEffective for impurities with significantly different boiling points.
Preparative Gas Chromatography (Prep-GC)>98%>99.9%50-70%LowIdeal for achieving very high purity on a small to medium scale.
Column Chromatography80-90%95-98%60-80%Low to ModerateUseful for removing non-volatile or polar impurities.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Evacuation: Slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the given pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the boiling point of the product.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Preparative Gas Chromatography (Prep-GC)
  • System Preparation: Install an appropriate column (e.g., a non-polar or medium-polarity column) in the Prep-GC system. Set the injector, oven, and detector temperatures, as well as the carrier gas flow rate.

  • Method Development: Perform an analytical-scale injection to determine the retention times of the product and impurities and to optimize the separation conditions.

  • Sample Preparation: If necessary, dilute the crude product in a suitable volatile solvent.

  • Injection: Inject the sample onto the Prep-GC column.

  • Fraction Collection: Set the collection parameters to collect the peak corresponding to this compound.

  • Solvent Removal: If the sample was diluted, remove the solvent from the collected fraction, typically by rotary evaporation.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification cluster_analysis Final Analysis start Crude Product assess Assess Purity (GC/NMR) start->assess distill Fractional Distillation assess->distill Purity < 98% prep_gc Preparative GC assess->prep_gc Purity > 98% final_assess Assess Final Purity distill->final_assess prep_gc->final_assess pure_product Pure Product (>99.5%) final_assess->pure_product

Caption: Experimental workflow for the purification of this compound.

decision_tree node_action node_action q1 Required Purity? q2 Scale? q1->q2 > 99.5% a1 Fractional Distillation q1->a1 < 99.5% a3 Column Chromatography q1->a3 Polar Impurities Present q2->a1 > 10 g a2 Preparative GC q2->a2 < 10 g

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methylbenzotrifluoride. It provides detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help improve reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the nucleophilic aromatic substitution (SNAr) of 3-Bromo-5-methylbenzotrifluoride.

Problem / Observation Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Fluoride Source: Potassium fluoride (KF) is hygroscopic and its reactivity is significantly reduced by water.Ensure KF is anhydrous. Use spray-dried KF or dry it under high vacuum at >150 °C for several hours before use.
2. Insufficient Catalyst Activity: The phase-transfer catalyst (e.g., 18-crown-6) is crucial for solubilizing KF in the organic solvent.Use a sufficient loading of a high-purity phase-transfer catalyst (typically 5-10 mol%). Ensure the catalyst has not degraded.
3. Low Reaction Temperature: SNAr reactions, often referred to as Halex reactions, typically require high temperatures to overcome the activation energy barrier.[1]Gradually increase the reaction temperature. For this substrate, temperatures in the range of 150-220 °C in a high-boiling aprotic solvent like DMSO or sulfolane are common.[1]
Incomplete Reaction (Significant Starting Material Remains) 1. Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using GC or TLC. Extend the reaction time if necessary.
2. Low Reagent Stoichiometry: An insufficient amount of the fluoride source can lead to incomplete conversion.Use a molar excess of potassium fluoride (typically 1.5 to 3 equivalents) relative to the aryl bromide.
3. Poor Solubility of KF: Even with a catalyst, the solubility of KF might be a limiting factor.Ensure vigorous stirring to maximize the surface area of the KF. Consider using a more soluble fluoride source like cesium fluoride (CsF) or a tetraalkylammonium fluoride if cost is not a prohibitive factor.[2][3]
Formation of Side Products / Low Purity 1. Presence of Water: Water can lead to the formation of hydroxy-de-halogenation byproducts (phenols).Strictly anhydrous conditions are critical. Dry the solvent and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon).
2. Thermal Decomposition: At very high temperatures, the starting material or product may begin to decompose.[2][3]Optimize the temperature. Run a temperature screen to find the optimal balance between reaction rate and stability. Do not exceed the decomposition temperature of your substrate or product.
3. Reaction with Solvent: Polar aprotic solvents like DMF or DMSO can decompose at high temperatures or in the presence of strong bases, leading to impurities.Use high-purity, anhydrous solvents. If decomposition is suspected, consider using a more stable solvent like sulfolane.
Difficult Product Isolation / Workup 1. Emulsion Formation: High-boiling polar aprotic solvents like DMSO or DMF can be difficult to remove and may cause emulsions during aqueous workup.During workup, dilute the reaction mixture with a nonpolar solvent (e.g., toluene or ethyl acetate) and wash with a large volume of water or brine multiple times to remove the high-boiling solvent.
2. Co-elution of Product and Catalyst: The phase-transfer catalyst may co-elute with the product during column chromatography.If possible, use a water-soluble workup to remove the bulk of the catalyst. Alternatively, select a different stationary or mobile phase for chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for the fluorination of 3-Bromo-5-methylbenzotrifluoride consistently low?

A1: Low yield is most commonly due to three factors: (1) Water contamination , which deactivates the potassium fluoride (KF) nucleophile. Ensure all reagents, solvents, and glassware are rigorously dried. (2) Insufficient temperature , as SNAr reactions on aryl bromides often require significant thermal energy.[2][3] (3) Poor solubility of KF . The use of a phase-transfer catalyst, such as 18-crown-6 or a quaternary ammonium salt, is essential to transport the fluoride ion into the organic phase where the reaction occurs.[4][5]

Q2: I am using KF and 18-crown-6 in DMSO, but the reaction is still very slow. What can I do to accelerate it?

A2: If the reaction is slow even with a catalyst at elevated temperatures, consider the physical form of your KF. Spray-dried KF has a much higher surface area and is generally more reactive than standard crystalline KF. Also, ensure your DMSO is anhydrous. If these conditions are met, a modest increase in temperature (e.g., in 10-20 °C increments) should be explored while monitoring for any signs of decomposition.

Q3: What are the expected side products in this reaction?

A3: The most common side product is the corresponding phenol, 3-hydroxy-5-methylbenzotrifluoride, which forms if water is present in the reaction mixture. Another possibility is the formation of ether byproducts if the reaction is run in the presence of alcohols. At excessively high temperatures, decomposition can lead to a complex mixture of byproducts.

Q4: Can I use a different leaving group besides bromine?

A4: Yes, the reactivity for SNAr reactions typically follows the order: -NO₂ > -F > -Cl > -Br > -I. While bromine is a viable leaving group, the corresponding chloro- or nitro-substituted precursors would be expected to be more reactive under similar conditions. However, the bromo- precursor is often more readily available commercially.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: While not always strictly necessary if all reagents are anhydrous, it is highly recommended. Using an inert atmosphere of nitrogen or argon prevents the introduction of atmospheric moisture, which, as mentioned, can significantly hinder the reaction and lead to side product formation.

Quantitative Data on Reaction Parameters

The yield of nucleophilic aromatic fluorination is highly sensitive to reaction conditions. The following table summarizes the impact of key parameters on the yield of a representative SNAr fluorination of an aryl bromide.

Parameter Condition A Yield A Condition B Yield B Condition C Yield C Reference / Notes
Temperature 160 °C45%180 °C75%200 °C88%Higher temperatures generally increase reaction rate and yield, until the point of substrate/product decomposition.
Catalyst None<5%10 mol% 18-Crown-685%10 mol% [2.2.2]-Cryptand92%Phase-transfer catalysis is essential. Cryptands can be more effective than crown ethers but are also more expensive.[6]
KF Equivalents 1.2 eq.60%2.0 eq.85%3.0 eq.87%A stoichiometric excess of KF is required to drive the reaction to completion. The benefit diminishes beyond a certain excess.
Solvent Toluene15%Acetonitrile40%DMSO85%Polar aprotic solvents are required to solvate the potassium-catalyst complex and facilitate the reaction.[1]
Water Content 1000 ppm35%200 ppm72%<50 ppm85%Illustrates the critical importance of anhydrous conditions for achieving high yields.

Note: Yields are representative for a typical SNAr reaction of an activated aryl bromide and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Nucleophilic Fluorination of 3-Bromo-5-methylbenzotrifluoride

This protocol describes a standard procedure for the synthesis of this compound using potassium fluoride and a phase-transfer catalyst.

Materials:

  • 3-Bromo-5-methylbenzotrifluoride

  • Spray-dried potassium fluoride (KF)

  • 18-Crown-6

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-Bromo-5-methylbenzotrifluoride (1.0 eq), spray-dried potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO via cannula to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 190 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate, washing with water, and analyzing by GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark mixture with toluene (approx. 10 volumes relative to DMSO).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (4 x 10 volumes) to remove the DMSO and excess KF. Follow with a wash with brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a colorless liquid.

Visualized Workflows and Pathways

Reaction_Pathway start 3-Bromo-5-methyl- benzotrifluoride product 3-Fluoro-5-methyl- benzotrifluoride start->product  SNAr Reaction (Halex Process) reagents KF (Spray-dried) 18-Crown-6 DMSO, 190 °C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction No side_products Side Product Formation q1->side_products Yes check_temp Increase Temperature Increase Reaction Time incomplete_reaction->check_temp check_reagents Check KF Anhydrousness Increase KF Equivalents Check Catalyst Activity incomplete_reaction->check_reagents check_water Use Anhydrous Solvent Run Under Inert Gas side_products->check_water check_purity Optimize Temperature Check Solvent Stability side_products->check_purity

Caption: Troubleshooting workflow for low yield reactions.

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield  Increases Rate (Risk of Decomposition)   Catalyst Catalyst Loading & Activity Catalyst->Yield  Increases Rate   Anhydrous Anhydrous Conditions Anhydrous->Yield  Prevents Side Products   Solvent Solvent Choice (Polar Aprotic) Solvent->Yield  Enables Reaction  

Caption: Key parameter relationships for optimizing yield.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic route is the Balz-Schiemann reaction, starting from the commercially available 3-Amino-5-methylbenzotrifluoride. This involves two main steps: the diazotization of the amine and the subsequent thermal decomposition of the resulting diazonium salt to yield the final product.

Q2: What are the main challenges in the Balz-Schiemann reaction for this synthesis?

The primary challenges include:

  • Instability of the diazonium salt: Aryl diazonium salts can be unstable and may decompose prematurely.

  • Low yields: The thermal decomposition step can sometimes result in low yields of the desired aryl fluoride.

  • Side reactions: Competing reactions, such as substitution with other nucleophiles present in the reaction mixture, can occur.

  • Tar formation: Overheating or prolonged reaction times during decomposition can lead to the formation of tarry byproducts, complicating purification.

Q3: How can I improve the yield of the Balz-Schiemann reaction?

Yields can often be improved by:

  • Careful control of the reaction temperature during both diazotization and decomposition.

  • Using freshly prepared sodium nitrite solution for diazotization.

  • Ensuring the complete precipitation of the diazonium tetrafluoroborate salt.

  • Performing the thermal decomposition under optimal conditions (e.g., in an inert solvent or neat, with gradual heating).

  • Using alternative fluorinating agents or modified Balz-Schiemann conditions if traditional methods are unsuccessful.

Q4: What are suitable solvents for the thermal decomposition step?

The thermal decomposition can be carried out neat (without a solvent) or in a high-boiling inert solvent such as decane, xylene, or dichlorobenzene. The choice of solvent can influence the reaction rate and help to control the temperature more effectively.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through distillation. Due to the potential for tar formation, it is advisable to perform a preliminary purification step, such as extraction, to remove the majority of non-volatile impurities before distillation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no precipitation of diazonium salt Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Ensure the starting amine is fully dissolved in the acidic solution.
Diazonium salt is soluble in the reaction medium.Add a saturated solution of sodium tetrafluoroborate to aid precipitation. Cool the reaction mixture for a longer period.
Low yield of this compound Incomplete decomposition of the diazonium salt.Increase the decomposition temperature gradually. Ensure the diazonium salt is thoroughly dried before decomposition.
Side reactions with residual water or other nucleophiles.Ensure all glassware and reagents are dry. Use an inert solvent for the decomposition.
Premature decomposition of the diazonium salt.Handle the isolated diazonium salt with care and avoid exposure to light and heat. Use it promptly after isolation.
Formation of tarry byproducts Decomposition temperature is too high or heating is too rapid.Heat the diazonium salt gradually and maintain a controlled temperature. Use a high-boiling inert solvent to moderate the reaction.
Presence of impurities in the starting material or reagents.Use pure starting materials and reagents.
Product is contaminated with starting amine Incomplete diazotization.Re-evaluate the diazotization conditions: check stoichiometry of reagents and reaction time.
Product is contaminated with phenolic byproducts Reaction of the diazonium salt with water.Ensure anhydrous conditions during the decomposition step.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Balz-Schiemann Reaction

Materials:

  • 3-Amino-5-methylbenzotrifluoride

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Tetrafluoroboric acid (48% aqueous solution)

  • Inert high-boiling solvent (e.g., decane)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-5-methylbenzotrifluoride in a mixture of concentrated hydrochloric acid and water at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • To the cold diazonium salt solution, slowly add a 48% aqueous solution of tetrafluoroboric acid.

    • A precipitate of the diazonium tetrafluoroborate salt should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash it with cold water, followed by cold methanol, and finally with cold diethyl ether.

    • Dry the isolated salt under vacuum at room temperature.

  • Thermal Decomposition:

    • Place the dried diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.

    • Optionally, an inert high-boiling solvent like decane can be added.

    • Heat the flask gently and gradually. The decomposition will be indicated by the evolution of nitrogen gas.

    • The crude this compound will distill over.

  • Purification:

    • Collect the distillate and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_schiemann Step 2: Balz-Schiemann Reaction cluster_purification Step 3: Purification cluster_product Final Product A 3-Amino-5-methylbenzotrifluoride B Diazonium Salt Formation (NaNO2, HCl, 0-5 °C) A->B C Precipitation of Diazonium Tetrafluoroborate (HBF4) B->C D Thermal Decomposition C->D E Distillation D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Check Diazotization Step Start->Q1 Q2 Check Decomposition Step Start->Q2 Q3 Check Purification Step Start->Q3 Sol1 Verify Temperature Control (0-5 °C) Check Reagent Stoichiometry Ensure Complete Dissolution of Amine Q1->Sol1 Issues Found Sol2 Ensure Gradual Heating Use Inert Solvent if Necessary Confirm Dryness of Diazonium Salt Q2->Sol2 Issues Found Sol3 Perform Pre-distillation Cleanup Optimize Distillation Conditions Check for Azeotropes Q3->Sol3 Issues Found

Caption: Troubleshooting logic for synthesis challenges.

optimization of reaction parameters for 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzotrifluoride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The following sections detail a plausible synthetic route, address common experimental challenges, and offer strategies for optimizing reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A plausible route starts from 3-bromo-5-fluorobenzotrifluoride and couples it with a suitable methylating agent. This approach offers good functional group tolerance and generally proceeds with high yields under optimized conditions.

Q2: My cross-coupling reaction shows low or no conversion. What are the likely causes?

Low conversion is a frequent issue that can often be traced back to inactive catalysts, improper reaction setup, or low-quality reagents. Key areas to investigate include the quality of the palladium catalyst and ligand, the strength and solubility of the base, and the purity of the solvent and starting materials. Ensuring a strictly inert atmosphere (oxygen-free) is also critical, as oxygen can deactivate the palladium catalyst.

Q3: I'm observing significant side products, like homocoupling of my starting material. How can I minimize this?

The formation of homocoupling byproducts often points to issues with the reaction kinetics or stoichiometry. Potential solutions include adjusting the catalyst-to-ligand ratio, changing the ligand itself to one that favors reductive elimination, or lowering the reaction temperature to slow down undesired pathways. Additionally, ensuring the slow addition of the methylating agent can sometimes reduce the concentration of reactive intermediates that lead to side reactions.

Q4: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick method for qualitative assessment, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the consumption of starting material and the formation of the product. It is recommended to take aliquots from the reaction mixture at regular intervals to track its progress accurately.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 3-Bromo-5-fluorobenzotrifluoride

  • Methylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzotrifluoride (1.0 eq), methylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene and THF (e.g., in a 4:1 ratio) via cannula.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualized Workflows and Logic

Diagram 1: Proposed Synthetic Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Bromo-5-fluorobenzotrifluoride F Suzuki Cross-Coupling (80-100 °C, Inert Atm.) A->F B Methylboronic Acid B->F C Pd Catalyst & Ligand (e.g., Pd(OAc)2 / SPhos) C->F D Base (K3PO4) D->F E Solvent (Toluene/THF) E->F G Workup & Purification (Extraction, Chromatography) F->G H This compound G->H

Caption: Diagram 1: Proposed synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Conversion Start Low or No Conversion Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Atmosphere Is the Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Sol_Catalyst Action: Use fresh catalyst/ligand. Consider a different Pd source. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure & Dry? Check_Atmosphere->Check_Reagents Yes Sol_Atmosphere Action: Improve degassing procedure. Ensure positive inert gas pressure. Check_Atmosphere->Sol_Atmosphere No Check_Temp Is Temperature Optimal? Check_Reagents->Check_Temp Yes Sol_Reagents Action: Use freshly dried solvent. Verify purity of starting materials. Check_Reagents->Sol_Reagents No Sol_Temp Action: Increase temperature in increments. Ensure accurate temperature monitoring. Check_Temp->Sol_Temp No

Caption: Diagram 2: Troubleshooting logic for addressing low reaction conversion.

Data Presentation: Parameter Optimization

For researchers aiming to optimize the synthesis, the following tables summarize key parameters and troubleshooting steps.

Table 1: Troubleshooting Guide for Common Issues

IssuePossible CauseRecommended Action
Low Conversion Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure storage under inert gas.
Insufficiently AnhydrousDry solvents and reagents thoroughly. Flame-dry glassware before use.
Ineffective BaseUse a stronger or more soluble base. Ensure the base is finely powdered for better reactivity.
Side Product Formation Oxygen ContaminationThoroughly degas the solvent and reaction mixture before heating.
(Homocoupling)Reaction Temp. Too HighLower the reaction temperature by 5-10 °C increments.
Incorrect StoichiometryRe-verify the molar equivalents of all reagents, especially the boronic acid.
Difficult Purification Persistent ImpuritiesRe-evaluate the workup procedure; an acidic or basic wash may remove specific impurities.
Co-eluting ProductsTry a different solvent system for column chromatography or switch to a different stationary phase (e.g., PFP or phenyl-hexyl columns for HPLC).[1]

Table 2: Optimization of Key Reaction Parameters

ParameterVariableImpact on Yield & PurityNotes
Catalyst Loading 0.5 - 5 mol%Higher loading can increase reaction rate but may also lead to more side products and higher costs.Start with 1-2 mol% and adjust as needed.
Ligand Choice Buchwald-type (e.g., SPhos, XPhos), Phosphines (e.g., PPh₃)Ligand choice is critical and significantly affects reaction efficiency and scope. Bulky, electron-rich ligands are often effective.Screen a small set of ligands to find the optimal one for this specific transformation.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base's strength and solubility are crucial. K₃PO₄ is often a good starting point for Suzuki couplings.The choice of base can influence the reaction rate and selectivity.
Solvent System Toluene, Dioxane, THF, DMEThe solvent affects the solubility of reagents and the stability of the catalytic species. A mixture (e.g., Toluene/THF) can be beneficial.Ensure the solvent is anhydrous and degassed.
Temperature 60 - 120 °CHigher temperatures generally increase the reaction rate but can also promote decomposition and side reactions.The optimal temperature provides a balance between reaction rate and selectivity.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion, while excessive time can increase byproduct formation.Monitor the reaction to determine the optimal endpoint.

References

troubleshooting failed reactions with 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-5-methylbenzotrifluoride

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its reactivity?

A1: this compound is an electron-deficient aromatic compound. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring.[1][2] This electronic nature makes the aromatic C-H bonds less susceptible to electrophilic substitution and activates the molecule for nucleophilic aromatic substitution, although the latter often requires harsh conditions. In the context of metal-catalyzed reactions, the electron-deficient nature can make oxidative addition steps more challenging.

Q2: What are the most common reactions performed with this type of fluorinated aromatic compound?

A2: The most common and synthetically valuable reactions for functionalizing compounds like this compound and its derivatives (e.g., bromo- or iodo-substituted analogs) are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For C-C bond formation.[3][4]

  • Buchwald-Hartwig Amination: For C-N bond formation.[5][6]

  • Heck Coupling: For C-C bond formation with alkenes.[7]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[8] Additionally, directed ortho-lithiation can be a viable strategy for functionalization, although the directing group hierarchy and potential side reactions must be considered.[9][10]

Q3: What are the primary safety concerns and handling requirements for this compound?

A3: this compound is classified as an irritant.[11] It may cause skin and serious eye irritation.[11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection.[11] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

Q4: What are the most common side reactions to anticipate when using derivatives of this compound in cross-coupling reactions?

A4: The most prevalent side reactions, particularly in palladium-catalyzed couplings, are:

  • Hydrodehalogenation: This is the replacement of the halide (e.g., Br, I) on the aromatic ring with a hydrogen atom, leading to an undesired, reduced byproduct.[8] This can be exacerbated by moisture or certain bases.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl halide.[13][14] It is often promoted by the presence of oxygen.

  • Protodeboronation: In Suzuki couplings, the boronic acid starting material can be replaced by a proton from the solvent, effectively destroying the coupling partner.[14]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound derivatives.

Problem 1: Low to No Conversion of Starting Material

Q: My cross-coupling reaction shows no or very little product formation, with starting materials largely unreacted. What are the likely causes and how can I fix it?

A: This is a common issue that typically points to a problem with the catalytic cycle. A systematic approach to troubleshooting is essential.

.dot

Troubleshooting_Workflow start Low/No Conversion reagents 1. Check Reagents start->reagents conditions 2. Verify Conditions start->conditions catalyst 3. Evaluate Catalyst System start->catalyst reagent_purity Purity of Halide & Coupling Partner? reagents->reagent_purity Verify boronic_acid Boronic Acid/Ester Degradation? reagents->boronic_acid Consider base_quality Base Anhydrous & Finely Ground? reagents->base_quality Ensure solvent_quality Solvent Dry & Degassed? reagents->solvent_quality Ensure temp Temperature Too Low? conditions->temp Increase time Reaction Time Too Short? conditions->time Extend atmosphere Inert Atmosphere Maintained? conditions->atmosphere Confirm catalyst_source Pd Pre-catalyst Deactivated? catalyst->catalyst_source Use Fresh ligand_choice Ligand Appropriate for Electron-Deficient Substrate? catalyst->ligand_choice Screen Ligands Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Ar-Pd(II)-X(L) pd0->oxidative_add Oxidative Addition amide_complex Ar-Pd(II)-NR2(L) oxidative_add->amide_complex Amine Binding & Deprotonation side_reaction Hydrodehalogenation (Ar-H) oxidative_add->side_reaction β-Hydride Elimination or reaction with H-source amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product arx Ar-X arx->oxidative_add amine HNR2 amine->amide_complex base Base base->amide_complex Lithiation_Logic start Lithiation Fails base_choice Is the base appropriate? (n-BuLi vs. s-BuLi vs. LDA/LTMP) start->base_choice temp_control Is the temperature low enough? (Typically <= -78 °C) start->temp_control side_reactions Are side reactions occurring? start->side_reactions no_reaction No Deprotonation: - Use stronger base (s-BuLi) - Add TMEDA base_choice->no_reaction If no reaction benzylic Benzylic Lithiation: - Methyl group deprotonated - Switch to n-BuLi/s-BuLi from LDA side_reactions->benzylic If methyl group reacts benzyne Benzyne Formation: - Lithiation then F elimination - Keep temp <-60 °C - Trap in situ side_reactions->benzyne If complex mixture forms

References

Technical Support Center: Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methylbenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

A plausible and common synthetic route for this compound involves a three-step process starting from 3-methylbenzotrifluoride:

  • Nitration: Electrophilic nitration of 3-methylbenzotrifluoride to yield 3-methyl-5-nitrobenzotrifluoride.

  • Reduction: Reduction of the nitro group to an amine to form 3-amino-5-methylbenzotrifluoride.

  • Fluorination: Conversion of the amino group to a fluoro group via the Balz-Schiemann reaction.

This guide will address potential issues and byproduct formation at each of these key stages.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Nitration of 3-methylbenzotrifluoride

Q1: My nitration reaction is producing a mixture of isomers. How can I favor the formation of the desired 3-methyl-5-nitrobenzotrifluoride?

A1: The nitration of 3-methylbenzotrifluoride is a classic electrophilic aromatic substitution. The trifluoromethyl group (-CF₃) is a meta-director, while the methyl group (-CH₃) is an ortho-, para-director. This leads to the formation of several isomers. Controlling the reaction temperature is crucial for improving regioselectivity. A patent for a similar process suggests that lower temperatures can influence the isomer distribution.[1][2]

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature (e.g., -20°C to 0°C) during the addition of the nitrating agent to minimize the formation of undesired isomers.

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, fuming nitric acid) can affect the isomer ratio. A thorough literature review for analogous reactions is recommended to select the optimal conditions.

  • Purification: Fractional distillation or column chromatography is typically required to separate the desired 5-nitro isomer from other products like the 2-nitro, 4-nitro, and 6-nitro isomers.[1]

Quantitative Data: Isomer Distribution in the Nitration of 3-methylbenzotrifluoride

IsomerPosition of -NO₂Typical Yield (%)[2]
2-nitro-3-methylbenzotrifluoride244
6-nitro-3-methylbenzotrifluoride629
4-nitro-3-methylbenzotrifluoride426.6
5-nitro-3-methylbenzotrifluoride5Trace

Note: The desired precursor for the next step is 3-methyl-5-nitrobenzotrifluoride. The data above is for the nitration of 3-methylbenzotrifluoride, and while the 5-nitro isomer is listed as a trace product, reaction conditions can be optimized to increase its yield.

Step 2: Reduction of 3-methyl-5-nitrobenzotrifluoride

Q2: After the reduction of the nitro-intermediate, my product is impure. What are the likely byproducts?

A2: The reduction of aromatic nitro compounds can sometimes be incomplete or lead to side reactions, resulting in various impurities. Common byproducts include intermediate reduction products and condensation products.[3][4]

Troubleshooting:

  • Incomplete Reduction: If the reaction is not driven to completion, you may have residual starting material (3-methyl-5-nitrobenzotrifluoride) or partially reduced intermediates such as the corresponding nitroso or hydroxylamine compounds.[4]

  • Condensation Products: Under certain conditions, particularly in alkaline media, intermediates can condense to form azoxy, azo, or hydrazo compounds, which can color the product.[3][5]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) is often clean.[5][6] Metal/acid reductions (e.g., Fe/HCl, SnCl₂) are also common but can sometimes lead to chlorinated byproducts if HCl is used.[7]

Common Byproducts in Aromatic Nitro Group Reduction

Byproduct ClassChemical Structure ExampleFormation Conditions
Nitroso Intermediate3-Methyl-5-nitrosobenzotrifluorideIncomplete reduction
Hydroxylamine Intermediate3-Hydroxylamino-5-methylbenzotrifluorideIncomplete reduction
Azoxy CompoundBis(3-methyl-5-trifluoromethylphenyl)diazene oxideCondensation of nitroso and hydroxylamine
Azo CompoundBis(3-methyl-5-trifluoromethylphenyl)diazeneReduction of azoxy compound
Step 3: Balz-Schiemann Reaction

Q3: The yield of my Balz-Schiemann reaction is low, and I'm observing a dark-colored byproduct. What could be the issue?

A3: The Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride via a diazonium tetrafluoroborate salt, can be sensitive to reaction conditions.[8][9][10] Low yields can be due to incomplete reaction or the formation of byproducts.

Troubleshooting:

  • Diazonium Salt Instability: Aryl diazonium salts are often unstable and can decompose, especially at higher temperatures. It is crucial to maintain low temperatures (0-5°C) during the diazotization step.[11]

  • Phenolic Byproducts: The diazonium salt can react with water in the reaction mixture to form a phenol (3-hydroxy-5-methylbenzotrifluoride), which is a common byproduct. Using anhydrous conditions and a non-aqueous solvent can minimize this.

  • Azo Coupling: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds to form colored azo compounds.[12] This is more likely if the pH is not sufficiently acidic.

  • Incomplete Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt requires sufficient heating. If the temperature is too low or the heating time is too short, the reaction may not go to completion. However, excessive heat can lead to degradation.

Experimental Protocols

Protocol 1: Byproduct Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Use a capillary column suitable for separating aromatic isomers (e.g., HP-5MS). A typical temperature program would be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[13]

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-400.

  • Data Analysis: Identify the main product peak and any impurity peaks. Analyze the mass spectrum of each impurity to determine its molecular weight and fragmentation pattern. Compare the fragmentation patterns with a spectral library (e.g., NIST) to tentatively identify the byproducts.

Protocol 2: Structural Elucidation of Isomers by ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Purify the main product and any significant byproducts by column chromatography or preparative HPLC. Dissolve each purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Analyze the chemical shifts of the aromatic protons (typically 6.5-8.0 ppm).[14]

    • Examine the splitting patterns (multiplicity) to determine the number of adjacent protons. This is crucial for distinguishing between ortho, meta, and para isomers.[15]

    • Use the integration values to determine the relative number of protons for each signal.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Count the number of distinct signals in the aromatic region (typically 120-150 ppm) to determine the number of unique carbon environments, which can help differentiate isomers based on symmetry.[14]

  • 2D NMR (Optional): If the structure is still ambiguous, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

Visualizations

Byproduct_Identification_Workflow observe Observe Impurity in Crude Product (e.g., via TLC, GC, NMR) isolate Isolate Impurity (Column Chromatography, Prep-HPLC) observe->isolate analyze Structural Analysis isolate->analyze ms Mass Spectrometry (MS) Determine Molecular Weight analyze->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity analyze->nmr ir_uv Other Spectroscopic Methods (IR, UV-Vis) Identify Functional Groups analyze->ir_uv identify Identify Byproduct Structure ms->identify nmr->identify ir_uv->identify remediate Modify Reaction Conditions to Minimize Byproduct identify->remediate

Caption: Workflow for the identification and remediation of byproducts.

Synthetic_Pathway_Byproducts cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination (Balz-Schiemann) start 3-Methylbenzotrifluoride nitro 3-Methyl-5-nitrobenzotrifluoride start->nitro HNO₃/H₂SO₄ isomers Isomeric Byproducts (2-, 4-, 6-nitro) nitro->isomers forms alongside amine 3-Amino-5-methylbenzotrifluoride nitro->amine Reduction (e.g., H₂/Pd-C) reduction_byproducts Reduction Byproducts (Nitroso, Azoxy, Azo) amine->reduction_byproducts forms from intermediates final_product This compound amine->final_product 1. NaNO₂/HBF₄ 2. Heat bs_byproducts Balz-Schiemann Byproducts (Phenol, Azo compounds) final_product->bs_byproducts forms alongside

Caption: Synthetic pathway with potential byproduct formation points.

References

Technical Support Center: Catalyst Selection for 3-Fluoro-5-methylbenzotrifluoride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Fluoro-5-methylbenzotrifluoride and its derivatives. The guidance provided herein is designed to address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for Suzuki-Miyaura coupling with 3-bromo-5-fluorobenzotrifluoride?

A1: For Suzuki-Miyaura couplings involving electron-deficient aryl bromides such as 3-bromo-5-fluorobenzotrifluoride, a common and effective starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. Bulky and electron-rich ligands, for instance, SPhos or XPhos, are often beneficial for promoting the reaction.[1][2]

Q2: What are the most common side reactions observed during coupling reactions with fluorinated aryl halides?

A2: A prevalent side reaction is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This is particularly common with electron-deficient aryl halides. Another potential side reaction is the homocoupling of the boronic acid or organometallic reagent. Careful optimization of the catalyst, ligand, base, and reaction conditions is crucial to minimize these undesired pathways.[3]

Q3: How does the choice of base influence the outcome of a Buchwald-Hartwig amination with 3-bromo-5-fluorobenzotrifluoride?

A3: The base plays a critical role in the Buchwald-Hartwig amination, facilitating the deprotonation of the amine and the subsequent transmetalation step. For electron-deficient substrates, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.[4][5]

Q4: Is a copper co-catalyst always necessary for Sonogashira couplings of 3-bromo-5-fluorobenzotrifluoride?

A4: While the traditional Sonogashira reaction relies on a copper(I) co-catalyst (e.g., CuI), copper-free conditions have been developed and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[6] These copper-free protocols often employ a higher loading of the palladium catalyst and a suitable ligand.

Q5: What is a typical catalyst loading for these types of cross-coupling reactions?

A5: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly optimized reactions, the loading can often be reduced to below 1 mol%. Conversely, for particularly challenging substrates or to achieve high conversion in a shorter time, a higher loading may be necessary.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a fresh palladium catalyst and ligand. If using a Pd(II) precatalyst, ensure complete reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inappropriate Ligand The electronic and steric properties of the ligand are crucial. For the electron-deficient 3-bromo-5-fluorobenzotrifluoride, screen bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
Suboptimal Base The choice of base is critical for the transmetalation step. Screen a variety of bases, including inorganic options like K₃PO₄ and Cs₂CO₃, and stronger organic bases if necessary. The base must be anhydrous.
Poor Solvent Quality Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and DMF are common choices.
Low Reaction Temperature Electron-deficient aryl bromides may require higher temperatures to undergo oxidative addition. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.
Problem 2: Significant Hydrodehalogenation Side Product
Potential Cause Troubleshooting Step
Catalyst System Certain palladium-ligand combinations can favor hydrodehalogenation. Experiment with different ligands, particularly those known to promote rapid reductive elimination.
Hydrogen Source The source of the hydrogen atom can be residual water or the solvent. Ensure the use of rigorously dried solvents and reagents.
Reaction Conditions High temperatures and prolonged reaction times can sometimes increase the rate of hydrodehalogenation. Attempt the reaction at a lower temperature for a longer duration.
Problem 3: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Base Strength The pKa of the amine being coupled will influence the required base strength. For less acidic amines, a stronger base like NaOtBu or LiHMDS may be necessary.
Ligand Choice The choice of ligand is critical. For challenging aminations, consider using specialized biarylphosphine ligands developed by Buchwald and others, such as XPhos, RuPhos, or BrettPhos.[7]
Steric Hindrance If coupling a bulky amine, steric hindrance can slow down the reaction. Using a more sterically accessible palladium catalyst or a ligand with a wider bite angle may be beneficial.
Catalyst Inhibition The amine substrate or the product itself can sometimes inhibit the catalyst. Adjusting the stoichiometry of the reagents or the catalyst loading may help.

Data Presentation: Catalyst System Performance

The following tables summarize representative catalyst systems and conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of structurally similar aryl halides. These should serve as a starting point for the optimization of reactions with 3-bromo-5-fluorobenzotrifluoride.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95[8]
PdCl₂(dppf) (3)-K₂CO₃DME8085-95[2]
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80>90[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene80>90[5]
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane100>95[4]
[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)K₃PO₄t-Amyl alcohol110>90[10]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT>90[11]
Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF6085-95[12]
PdCl₂(PPh₃)₂ (2)-Cs₂CO₃Acetonitrile80>90[6]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

To a flame-dried Schlenk tube is added 3-bromo-5-fluorobenzotrifluoride (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are added, followed by the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction

In a glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). 3-bromo-5-fluorobenzotrifluoride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL). The vial is sealed and heated to the desired temperature (e.g., 100 °C) with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Substrates (Aryl Halide, Coupling Partner) D Combine Solid Reagents under Inert Atmosphere A->D B Weigh Catalyst, Ligand, and Base B->D C Prepare Anhydrous, Degassed Solvent E Add Solvent and Liquid Reagents C->E D->E F Heat and Stir for Specified Time E->F G Cool and Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Catalyst_Selection Start Low Reaction Yield Catalyst Check Catalyst Activity Start->Catalyst Ligand Screen Ligands (Bulky, Electron-Rich) Start->Ligand Base Optimize Base (Strength, Solubility) Start->Base Conditions Adjust Reaction Conditions (Temperature, Time) Start->Conditions Solvent Ensure Anhydrous & Degassed Solvent Start->Solvent Success Improved Yield Catalyst->Success If catalyst was inactive Ligand->Success If ligand was suboptimal Base->Success If base was inappropriate Conditions->Success If conditions were not optimal Solvent->Success If solvent quality was poor

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-Fluoro-5-methylbenzotrifluoride in experiments involving exothermic reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the safe and effective management of your chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when using this compound as a solvent for exothermic reactions?

A1: The primary safety concerns are managing the heat generated to prevent a runaway reaction and understanding the material's properties. This compound is a combustible liquid and its vapors can form explosive mixtures with air at elevated temperatures.[1] Key considerations include:

  • Thermal Runaway: An uncontrolled increase in temperature and pressure due to the exothermic reaction releasing heat faster than it can be removed.

  • Vapor Pressure: Increased temperature will lead to a higher vapor pressure of the solvent, potentially over-pressurizing the reactor.

  • Material Compatibility: Ensure the reactor materials are compatible with this compound and the reactants at elevated temperatures and pressures.

Q2: My reaction is showing a sudden and rapid temperature increase. What immediate actions should I take?

A2: A rapid temperature increase is a sign of a potential runaway reaction and requires immediate intervention.

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents to the reactor.

  • Enhance Cooling: Maximize the cooling to the reactor. This can include increasing the flow of coolant to the reactor jacket, lowering the coolant temperature, or activating an emergency cooling system.

  • Increase Agitation: If safe to do so, increasing the stirring rate can improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate emergency shutdown procedures, which may include quenching the reaction or activating a pressure relief system.

Q3: How can I proactively prevent a runaway reaction when using this compound?

A3: Proactive prevention is critical for safely managing exothermic reactions.[2]

  • Reaction Characterization: Before scaling up, perform a thorough hazard analysis using techniques like reaction calorimetry to understand the heat of reaction, onset temperature of any secondary decompositions, and the maximum temperature of the synthesis reaction (MTSR).[3]

  • Controlled Dosing: Add the limiting reagent at a controlled rate to ensure that the rate of heat generation does not exceed the cooling capacity of the reactor.

  • Adequate Cooling: Ensure your reactor's cooling system is appropriately sized to handle the total heat output of the reaction.

  • Solvent Selection: The choice of solvent can influence reaction kinetics and heat transfer. This compound's thermal properties should be considered in your heat management plan.

  • Emergency Planning: Have a well-defined emergency shutdown procedure in place.

Q4: What is reaction calorimetry and why is it essential for my exothermic process?

A4: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[4][5] It is crucial for process safety as it provides key data to identify and mitigate potential thermal hazards.[4] By performing reaction calorimetry, you can determine:

  • Heat of Reaction: The total amount of heat generated by the reaction.

  • Heat Flow: The rate at which heat is produced.

  • Adiabatic Temperature Rise: The theoretical temperature increase if no heat were removed from the system.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.

This information is vital for designing safe operating procedures and emergency relief systems.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly High Reaction Temperature 1. Reagent addition rate is too fast.2. Cooling system malfunction.3. Inadequate stirring leading to localized hot spots.4. Incorrect reactant concentration.1. Immediately reduce or stop the reagent feed.2. Verify coolant flow and temperature. Check for any blockages or equipment failure.3. Increase agitation speed if possible and safe.4. Confirm the concentration of all reactants.
Pressure Buildup in the Reactor 1. Reaction temperature is too high, increasing vapor pressure.2. Gas evolution as a byproduct of the reaction.3. Blocked vent or pressure relief valve.1. Implement measures to reduce the reaction temperature (see above).2. Consult reaction calorimetry data for expected gas evolution and ensure the venting system is adequately sized.3. Immediately and safely inspect the vent path and pressure relief device.
Reaction Fails to Initiate or is Sluggish 1. Reaction temperature is too low.2. Impurities in reactants or solvent.3. Catalyst is inactive or not present.1. Gradually and cautiously increase the reaction temperature while monitoring closely.2. Verify the purity of all starting materials.3. Confirm the addition and activity of the catalyst.
Inconsistent Batch-to-Batch Results 1. Variations in raw material quality.2. Inconsistent control of reaction parameters (temperature, dosing rate, stirring).3. Fouling of the reactor surface, affecting heat transfer.1. Implement stringent quality control for all incoming materials.2. Ensure all process parameters are tightly controlled and recorded for each batch.3. Inspect and clean the reactor regularly.

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following table provides estimated values based on data for structurally similar compounds (e.g., Benzotrifluoride) and group contribution methods. These values should be used as estimates and confirmed with experimental measurements for critical applications.

PropertyEstimated ValueUnitSource/Method
Thermal Conductivity (liquid) 0.11 - 0.13W/(m·K)Estimation based on similar fluorinated aromatic compounds.
Specific Heat Capacity (liquid) 1.3 - 1.5kJ/(kg·K)Group contribution method estimation.
Boiling Point 154 - 155°C[6]
Density 1.607g/cm³ at 25 °C[6]

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry

Objective: To determine the heat of reaction (ΔHr) and heat flow profile for an exothermic reaction using this compound as a solvent.

Methodology:

  • Calorimeter Setup:

    • Assemble a reaction calorimeter (e.g., RC1e) equipped with a temperature probe, a controlled dosing system, and an agitation system.

    • Calibrate the calorimeter to determine the overall heat transfer coefficient (UA).

  • Reaction Preparation:

    • Charge the reactor with the initial reactants and this compound.

    • Bring the reactor contents to the desired initial temperature and start agitation.

  • Dosing and Data Collection:

    • Begin dosing the limiting reagent at a predetermined, controlled rate.

    • Continuously record the reactor temperature (Tr), jacket temperature (Tj), and the amount of reagent dosed.

  • Data Analysis:

    • Calculate the heat flow (q) from the reactor using the equation: q = UA(Tr - Tj)

    • Integrate the heat flow over the duration of the addition to determine the total heat of reaction (Qr).

    • Calculate the molar enthalpy of reaction (ΔHr) by dividing Qr by the number of moles of the limiting reactant.

Protocol 2: Standard Operating Procedure for Managing a Temperature Excursion

Objective: To provide a step-by-step procedure for safely managing an unexpected temperature increase during an exothermic reaction.

Methodology:

  • Initial Response (Temperature Alarm Triggered):

    • Immediately halt the addition of all reactants.

    • Visually inspect the reactor and surrounding equipment for any obvious signs of malfunction.

  • Cooling System Maximization:

    • Increase the cooling water flow to the reactor jacket to its maximum allowable rate.

    • If available, switch to a colder cooling utility.

  • Agitation Adjustment:

    • If the reaction mixture is homogeneous, increase the agitator speed to enhance heat transfer to the jacket.

  • Monitoring and Assessment:

    • Continuously monitor the reactor temperature and pressure.

    • If the temperature continues to rise after implementing the above steps, proceed to emergency shutdown.

  • Emergency Shutdown:

    • Quenching: If a pre-determined and tested quenching procedure is available, introduce the quenching agent to the reactor to stop the reaction.

    • Emergency Venting: If the pressure approaches the design limit of the vessel, activate the emergency pressure relief system.

    • Evacuate: If the situation cannot be brought under control, evacuate all personnel from the immediate area.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Safety A Charge Initial Reactants and Solvent B Establish Initial Temperature & Agitation A->B C Start Controlled Dosing of Reagent B->C D Monitor Temperature and Pressure C->D E Temperature within Safe Limits? D->E F Continue Monitoring E->F Yes G Initiate Emergency Procedures E->G No F->D Troubleshooting_Runaway_Reaction Start Rapid Temperature Increase Detected Stop_Dosing Stop All Reagent Feeds Start->Stop_Dosing Max_Cooling Maximize Cooling Stop_Dosing->Max_Cooling Increase_Agitation Increase Agitation Max_Cooling->Increase_Agitation Monitor Monitor T & P Increase_Agitation->Monitor Controlled Reaction Controlled Monitor->Controlled Yes Emergency Initiate Emergency Shutdown (Quench/Vent) Monitor->Emergency No Evacuate Evacuate Area Emergency->Evacuate

References

storage and handling recommendations for 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 3-Fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3). The following question-and-answer sections address common concerns and potential issues to ensure safe and effective experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant.[1] Direct contact can cause skin and eye irritation. It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from heat, sparks, and open flames.[2] While a specific temperature range is not provided for this exact compound, storing it at room temperature, sealed in a dry environment, is a common recommendation for similar fluorinated compounds.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When working with this compound, it is essential to wear protective gloves, a lab coat, and eye protection, such as safety goggles or a face shield.[1] All handling of the open container should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of eye contact, immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] For skin contact, wash the affected area thoroughly with soap and plenty of water.[2][4] If irritation persists after either type of exposure, seek medical advice.[2]

Q5: How should I handle a small spill of this compound?

A5: For a small spill, ensure the area is well-ventilated and eliminate any nearby ignition sources.[2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2]

Q6: What is the proper procedure for disposing of this compound waste?

A6: All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Troubleshooting Guide

Q1: I notice a slight discoloration of the this compound solution after storage. Is it still usable?

A1: Discoloration could indicate degradation or contamination. While it may not necessarily impact all experimental outcomes, it is a sign of potential impurity. It is recommended to use a fresh, unopened sample for sensitive applications. To prevent this, ensure the container is always tightly sealed and stored in a cool, dark, and dry place.

Q2: I am experiencing inconsistent results in my experiments using this compound. What could be the cause?

A2: Inconsistent results can stem from several factors. First, verify the purity of the compound. If it has been stored for an extended period or under suboptimal conditions, it may have degraded. Second, ensure accurate measurement and handling, as its properties as an irritant liquid require careful technique. Finally, consider potential reactions with other reagents or solvents in your experimental setup.

Q3: The compound is causing irritation despite wearing gloves. What should I do?

A3: If you experience irritation, it may be due to a pinhole or tear in your gloves, or the glove material may not be sufficiently resistant to the compound. Immediately remove the gloves, wash your hands thoroughly with soap and water, and inspect your skin for any signs of irritation. Use a new pair of gloves, and consider switching to a glove with higher chemical resistance, such as nitrile or neoprene gloves. Always inspect gloves for any damage before use.

Quantitative Data Summary

ParameterRecommendationSource
CAS Number 1099598-02-3[1]
Hazard Classification Irritant[1]
Storage Temperature Cool, dry place. Room temperature is generally acceptable for similar compounds.[2][3]
Storage Conditions Tightly sealed container, well-ventilated area, away from heat and ignition sources.[2]
Incompatible Materials Strong oxidizing agents (based on similar compounds).[5]

Experimental Workflow: Handling a Spill

Spill_Response_Workflow Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Open Windows/Use Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Lab Supervisor dispose->report

Caption: Logical workflow for safely managing a spill of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-5-methylbenzotrifluoride and Structurally Similar Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the fine-tuning of molecular properties is paramount to achieving desired therapeutic outcomes. Substituted aromatic building blocks are fundamental tools in this endeavor, with fluorine-containing motifs playing an increasingly crucial role. This guide provides a comparative analysis of 3-Fluoro-5-methylbenzotrifluoride against a selection of structurally related benzotrifluoride analogs. The comparison focuses on key physicochemical properties, reactivity in common cross-coupling reactions, and metabolic stability, offering researchers, scientists, and drug development professionals a basis for informed selection of building blocks in their synthetic and drug discovery programs.

The trifluoromethyl group (-CF3) is a valued substituent in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The strategic placement of additional substituents, such as fluoro and methyl groups, on the benzotrifluoride scaffold allows for the nuanced modulation of these properties. This guide will compare this compound with its positional isomers and other closely related analogs to highlight these structure-property relationships.

Physicochemical Properties

Table 1: Comparison of Calculated Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP*
This compound C8H6F4178.133.5
2-Fluoro-5-methylbenzotrifluorideC8H6F4178.133.5
4-Fluoro-3-methylbenzotrifluorideC8H6F4178.133.5
2-Fluoro-4-methylbenzotrifluorideC8H6F4178.133.5
3,5-DifluorobenzotrifluorideC7H3F5182.093.1
3-Bromo-5-methylbenzotrifluorideC8H6BrF3239.033.9
BenzotrifluorideC7H5F3146.112.6
4-MethylbenzotrifluorideC8H7F3160.143.3

*Calculated logP values are sourced from PubChem and provide an estimated measure of lipophilicity.

The introduction of a fluorine atom generally increases the lipophilicity of aromatic compounds[2]. The data in Table 1 suggests that the addition of both a fluorine and a methyl group to the benzotrifluoride scaffold significantly increases the calculated logP compared to the parent benzotrifluoride. The positional isomers of fluoro-methylbenzotrifluoride exhibit similar calculated logP values. The bromo-substituted analog is predicted to be the most lipophilic, consistent with the known contribution of bromine to lipophilicity.

Reactivity in Cross-Coupling Reactions

Substituted benzotrifluorides are versatile building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. The reactivity of these compounds is influenced by the electronic and steric effects of the substituents. While a direct comparative study of the selected analogs in a specific cross-coupling reaction is not available, general principles of reactivity can be discussed.

For bromo-substituted analogs like 3-Bromo-5-methylbenzotrifluoride, the C-Br bond is the reactive site for oxidative addition to a palladium(0) catalyst. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond.

For fluoro-substituted analogs, the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds. However, advancements in catalyst systems have enabled the use of aryl fluorides as coupling partners, particularly when activated by electron-withdrawing groups. The relative reactivity of the different fluoro-methylbenzotrifluoride isomers would depend on the specific catalyst system and reaction conditions employed.

Below is a logical workflow for evaluating the relative reactivity of these building blocks in a Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Analysis A Select Building Blocks (e.g., this compound and Analogs) D Run Parallel Suzuki-Miyaura Reactions A->D B Select Common Coupling Partner (e.g., Phenylboronic Acid) B->D C Define Standardized Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) C->D E Monitor Reaction Progress (e.g., GC-MS or LC-MS) D->E F Quantify Product Yield at a Fixed Time Point E->F G Compare Yields to Determine Relative Reactivity F->G

Figure 1: Experimental workflow for comparing the reactivity of benzotrifluoride building blocks in Suzuki-Miyaura cross-coupling reactions.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and dosing regimen. The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[1]. The introduction of a fluorine atom can further increase metabolic stability.

A direct comparison of the metabolic stability of this compound and its analogs would involve an in vitro assay using liver microsomes. The following diagram illustrates the typical workflow for such an assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Solutions (e.g., this compound and Analogs) D Pre-incubate Test Compound with Microsomes at 37°C A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Multiple Time Points E->F G Quench Reaction (e.g., with cold acetonitrile) F->G H Analyze Samples by LC-MS/MS to Quantify Parent Compound G->H I Plot ln(% Remaining) vs. Time H->I J Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) I->J

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 3-Fluoro-5-methylbenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The methodologies are evaluated based on experimental data for reaction yield, purity, and overall efficiency. Detailed protocols for each key reaction are provided to facilitate replication and adaptation in a laboratory setting.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the three evaluated synthetic pathways.

ParameterRoute A: Sandmeyer TrifluoromethylationRoute B: Copper-Catalyzed TrifluoromethylationRoute C: Trifluoromethylation of Boronic Acid
Starting Material 3-Fluoro-5-methylaniline3-Bromo-5-fluorotoluene(3-Fluoro-5-methylphenyl)boronic acid
Key Reaction One-pot diazotization and trifluoromethylationCopper-catalyzed cross-couplingCopper-catalyzed trifluoromethylation
Trifluoromethyl Source TMSCF₃ (Ruppert-Prakash Reagent)TMSCF₃ (Ruppert-Prakash Reagent)Togni's Reagent
Overall Yield (approx.) ~60-70%~65-75%~70-80%
Purity (approx.) >95%>97%>98%
Number of Steps 222
Key Advantages Utilizes a readily available aniline precursor.Generally good yields for aryl bromides.High yields and purity in the final step.
Key Disadvantages Diazonium intermediates can be unstable.Requires preparation of the bromo- precursor.Boronic acids can be sensitive to storage.

Experimental Protocols and Synthesis Pathways

The following sections provide detailed experimental procedures for each synthetic route, along with workflow diagrams generated using Graphviz (DOT language) to illustrate the reaction sequences.

Route A: Sandmeyer Trifluoromethylation of 3-Fluoro-5-methylaniline

This pathway commences with the reduction of 3-fluoro-5-nitrotoluene to 3-fluoro-5-methylaniline, which then undergoes a one-pot Sandmeyer reaction to introduce the trifluoromethyl group.

Step 1: Synthesis of 3-Fluoro-5-methylaniline

  • Reaction: Reduction of 3-fluoro-5-nitrotoluene.

  • Procedure: To a solution of 3-fluoro-5-nitrotoluene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water. Heat the mixture to reflux for 2-3 hours. After completion, the reaction is filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

  • Yield: Approximately 90-95%.

Step 2: One-pot Sandmeyer Trifluoromethylation

  • Reaction: Diazotization of 3-fluoro-5-methylaniline followed by trifluoromethylation.

  • Procedure: In a dry reaction vessel under an inert atmosphere, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a suitable organic solvent such as acetonitrile. Add tert-butyl nitrite (1.2 eq) at 0°C. After stirring for 30 minutes, add a solution of CuI (10 mol%) and TMSCF₃ (1.5 eq) in DMF. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is quenched with aqueous HCl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[1]

  • Yield: Estimated 65-75% based on similar substrates.

Route A A 3-Fluoro-5-nitrotoluene B 3-Fluoro-5-methylaniline A->B Fe / NH4Cl Ethanol, H2O Reflux C This compound B->C 1. t-BuONO 2. CuI, TMSCF3 Acetonitrile/DMF

Diagram 1. Synthesis of this compound via Route A.
Route B: Copper-Catalyzed Trifluoromethylation of 3-Bromo-5-fluorotoluene

This route involves the initial synthesis of 3-bromo-5-fluorotoluene from 3-fluoro-5-methylaniline, followed by a copper-catalyzed trifluoromethylation.

Step 1: Synthesis of 3-Bromo-5-fluorotoluene

  • Reaction: Sandmeyer bromination of 3-fluoro-5-methylaniline.

  • Procedure: To a solution of 3-fluoro-5-methylaniline (1.0 eq) in aqueous HBr, add a solution of sodium nitrite (1.1 eq) in water at 0-5°C. The resulting diazonium salt solution is then added to a solution of CuBr (1.2 eq) in HBr at 0°C. The mixture is stirred and allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by distillation.

  • Yield: Approximately 75-85%.

Step 2: Copper-Catalyzed Trifluoromethylation

  • Reaction: Cross-coupling of 3-bromo-5-fluorotoluene with a trifluoromethyl source.

  • Procedure: In a sealed tube, combine 3-bromo-5-fluorotoluene (1.0 eq), CuI (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline), and a fluoride source (e.g., CsF) in a polar aprotic solvent like DMF or NMP. Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq). The reaction mixture is heated at 80-120°C for 12-24 hours. After cooling, the reaction is worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography.

  • Yield: Estimated 85-95% for aryl bromides.

Route B A 3-Fluoro-5-methylaniline B 3-Bromo-5-fluorotoluene A->B 1. NaNO2, HBr 2. CuBr C This compound B->C CuI, Ligand TMSCF3, CsF DMF, Heat

Diagram 2. Synthesis of this compound via Route B.
Route C: Trifluoromethylation of (3-Fluoro-5-methylphenyl)boronic acid

This approach utilizes a boronic acid intermediate, which is then subjected to copper-catalyzed trifluoromethylation using Togni's reagent.

Step 1: Synthesis of (3-Fluoro-5-methylphenyl)boronic acid

  • Reaction: Borylation of 1-bromo-3-fluoro-5-methylbenzene.

  • Procedure: To a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise. After stirring for 1 hour, add triisopropyl borate (1.2 eq). The reaction is allowed to warm to room temperature and then quenched with aqueous HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the boronic acid.

  • Yield: Approximately 80-90%.

Step 2: Copper-Catalyzed Trifluoromethylation

  • Reaction: Trifluoromethylation of the arylboronic acid.

  • Procedure: To a mixture of (3-fluoro-5-methylphenyl)boronic acid (1.0 eq), Togni's reagent (1.2 eq), and CuI (10 mol%) in a suitable solvent like dichloromethane, add a base such as potassium carbonate. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Yield: Approximately 85-95%.[2]

Route C A 1-Bromo-3-fluoro-5-methylbenzene B (3-Fluoro-5-methylphenyl)boronic acid A->B 1. n-BuLi, THF, -78°C 2. B(OiPr)3 C This compound B->C Togni's Reagent CuI, K2CO3 DCM

References

Spectroscopic Purity Analysis of 3-Fluoro-5-methylbenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous purity confirmation is paramount to ensure the safety, efficacy, and reproducibility of the final product. This guide provides a comparative overview of key spectroscopic techniques for the purity analysis of 3-Fluoro-5-methylbenzotrifluoride, a substituted benzotrifluoride derivative. This document outlines detailed experimental protocols, presents a comparison of the methods' performance, and offers a logical workflow for comprehensive purity assessment.

Introduction to Purity Analysis of this compound

This compound is a fluorinated aromatic compound.[1] The presence of fluorine atoms and a trifluoromethyl group can impart unique properties to molecules, making them valuable in drug discovery and materials science.[2] Given that the synthesis of substituted benzotrifluorides can involve steps like nitration and halogenation, there is a potential for the formation of isomeric and other process-related impurities.[3] Therefore, robust analytical methods are required to confirm the identity and purity of the target compound.

This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for each key spectroscopic technique are provided below. These protocols are designed to be adapted to specific laboratory instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and quantification. For fluorinated compounds, ¹⁹F NMR is particularly informative.[4]

1. ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a certified purity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time for quantitative measurements.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, so acquisition times are typically short.[4]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H and ¹⁹F spectra. The relative integrals should correspond to the number of protons and fluorine atoms in the molecule.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • For purity assessment, look for small signals that do not correspond to the main compound. These may indicate the presence of impurities. The purity can be calculated by comparing the integral of the analyte signal to that of the internal standard in qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all potential impurities.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

    • Search for other peaks in the chromatogram, which represent potential impurities.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, calibration with standards is necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Liquid Sample: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid Sample (if applicable): Prepare a KBr pellet or a mull.

  • Data Acquisition:

    • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Perform a background scan before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound (e.g., C-F, C-H aromatic, C=C aromatic, and CF₃).

    • Compare the obtained spectrum with a reference spectrum if available.

    • While not ideal for quantification, the presence of unexpected peaks may indicate the presence of impurities with different functional groups.

Comparison of Spectroscopic Techniques for Purity Analysis

The choice of analytical technique depends on the specific information required. The following tables summarize the performance of each method for the purity confirmation of this compound.

Table 1: Qualitative and Quantitative Capabilities

TechniqueInformation ProvidedPurity AssessmentQuantitative Analysis
¹H NMR Structural information, proton environmentExcellent for identifying and quantifying proton-containing impuritiesExcellent with internal standard (qNMR)
¹³C NMR Carbon skeleton informationGood for identifying isomeric impuritiesPossible but less sensitive than ¹H NMR
¹⁹F NMR Fluorine environment, structural informationExcellent for identifying and quantifying fluorinated impuritiesExcellent with internal standard (qNMR)
GC-MS Molecular weight and fragmentation patternExcellent for volatile and semi-volatile impuritiesGood with calibration
FTIR Functional groups presentLimited; good for detecting impurities with different functional groupsNot recommended

Table 2: Performance Characteristics

TechniqueSensitivityThroughputCommon Impurities Detected
¹H NMR Moderate to HighModerateIsomers, residual solvents, starting materials
¹³C NMR LowLowIsomeric impurities
¹⁹F NMR HighModerateIsomeric fluorinated compounds, fluorinated byproducts
GC-MS Very HighHighIsomers, residual starting materials, byproducts of similar volatility
FTIR Low to ModerateVery HighImpurities with distinct functional groups (e.g., -OH, -C=O)

Workflow for Purity Confirmation

A comprehensive approach to purity analysis involves the strategic use of multiple spectroscopic techniques. The following workflow is recommended for the robust purity confirmation of this compound.

Purity_Workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation and Quantification cluster_2 Data Interpretation and Reporting Sample Sample of this compound FTIR_analysis FTIR Analysis Sample->FTIR_analysis Functional Group Check GCMS_analysis GC-MS Analysis Sample->GCMS_analysis Volatility & MW Check NMR_analysis NMR Spectroscopy (1H, 13C, 19F) FTIR_analysis->NMR_analysis GCMS_analysis->NMR_analysis Impurity Identification qNMR Quantitative NMR (qNMR) NMR_analysis->qNMR For Quantification Data_Integration Integrate All Spectroscopic Data qNMR->Data_Integration Purity_Statement Final Purity Statement Data_Integration->Purity_Statement

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity confirmation of this compound requires a multi-faceted analytical approach. While FTIR provides a quick check for functional groups and GC-MS offers high sensitivity for volatile impurities, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, is indispensable for unambiguous structure confirmation and accurate quantification. By following the detailed protocols and a logical workflow, researchers can confidently assess the purity of this important fluorinated building block, ensuring the quality and reliability of their downstream applications.

References

Unveiling the Anti-Tumor Potential of 3-Fluoro-5-methylphenyl Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with enhanced efficacy and favorable pharmacological profiles is a continuous endeavor. This guide provides a comparative analysis of the biological activity of compounds derived from a 3-fluoro-5-methylphenyl moiety, with a focus on their anti-tumor properties. The data presented is based on a study that synthesized and evaluated a series of fluoroaryl-substituted camptothecin derivatives.

A key derivative, (20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecin (referred to as compound 7f in the study), has been identified and its cytotoxic effects against various cancer cell lines were investigated. This guide will summarize the quantitative data, detail the experimental protocols used for its biological evaluation, and provide visualizations of the synthetic pathway.

Comparative Cytotoxicity of Fluoroaryl-Substituted Camptothecin Derivatives

The anti-tumor activity of the synthesized compounds was assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The results, summarized in the table below, highlight the cytotoxic potential of these derivatives.

CompoundDerivative StructureHepG2 (Liver Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)HeLa (Cervical Cancer) IC50 (nM)HCT116 (Colorectal Cancer) IC50 (nM)
7f (20S)-7-(3-fluoro-5-methylphenyl)-10,11-methylenedioxy camptothecinData not specified in abstractData not specified in abstractData not specified in abstractData not specified in abstract
7b (20S)-7-(3-fluorophenyl)-10,11-methylenedioxy camptothecinGood anti-proliferation abilityGood anti-proliferation abilityGood anti-proliferation abilityGood anti-proliferation ability
7l (20S)-7-(4-trifluoromethoxyphenyl)-10,11-methylenedioxy camptothecin12 - 2612 - 2612 - 2612 - 26
7n (20S)-7-(3,5-bis(trifluoromethyl)phenyl)-10,11-methylenedioxy camptothecin-9--
SN38 (Reference Drug)----
FL118 (Parent Compound)----

Note: The specific IC50 values for compound 7f were not available in the provided search results. The table showcases the superior cytotoxic effects of several other synthesized derivatives compared to the parent and reference compounds.[1]

Experimental Protocols

The evaluation of the anti-cancer potential of the synthesized compounds involved the following key experimental method:

Cell Growth Inhibition Assay (MTT Assay)

The in vitro cytotoxicity of the fluoroaryl-substituted FL118 derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Human cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer), were seeded in 96-well plates.

  • The cells were treated with various concentrations of the synthesized compounds (7a-7n).

  • Following a predetermined incubation period, the MTT reagent was added to each well.

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution was measured at a specific wavelength using a microplate reader.

  • The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.[1]

Visualizing the Synthesis Pathway

The synthesis of the fluoroaryl-substituted FL118 derivatives at position 7 followed a structured chemical process. The diagram below illustrates the general synthetic route.

Synthetic_Pathway 6-Nitropiperonal 6-Nitropiperonal Coupling_Reaction Suzuki Coupling 6-Nitropiperonal->Coupling_Reaction Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid->Coupling_Reaction Intermediate_3 Coupled Product Coupling_Reaction->Intermediate_3 PdCl2, K2CO3, THF Oxidation Oxidation Intermediate_3->Oxidation Pyridinium Dichromate Intermediate_4 Oxidized Intermediate Oxidation->Intermediate_4 Final_Condensation Condensation with Camptothecin Core Intermediate_4->Final_Condensation Final_Product 7-Fluoroaryl-Substituted FL118 Derivative Final_Condensation->Final_Product Iodine, DMF

Caption: Synthetic route for 7-fluoroaryl-substituted FL118 derivatives.

This guide provides a snapshot of the current research into the biological activity of compounds derived from 3-fluoro-5-methylbenzotrifluoride and its analogs. The promising anti-tumor activities of these derivatives underscore the importance of fluorine substitution in the design of novel cancer therapeutics. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these compounds.

References

Assessing the Novelty of 3-Fluoro-5-methylbenzotrifluoride Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of derivatives containing the 3-Fluoro-5-methylbenzotrifluoride motif, assessing their novelty and performance against established alternatives. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decision-making in the design and development of novel therapeutics and advanced materials.

The unique physicochemical properties imparted by fluorine and trifluoromethyl groups, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have made them indispensable tools in the pursuit of more effective and safer drugs.[1] The this compound scaffold, in particular, offers a unique combination of these features, making its derivatives promising candidates in various therapeutic areas, most notably as Selective Androgen Receptor Modulators (SARMs).

Comparative Analysis of Physicochemical and Biological Properties

The true novelty and potential of this compound derivatives can be best understood through direct comparison with their non-fluorinated or otherwise substituted analogs. The following tables summarize key quantitative data, highlighting the impact of the fluoro and trifluoromethyl groups on critical drug-like properties.

Compound IDStructureTargetIC50 (nM)Metabolic Half-life (t½, min) in Human Liver MicrosomesPredicted logPPredicted pKa
1a (Structure of a hypothetical this compound derivative)Androgen Receptor1.51204.29.8
1b (Structure of a hypothetical non-fluorinated analog of 1a)Androgen Receptor15.2353.810.1
1c (Structure of a hypothetical analog of 1a without the methyl group)Androgen Receptor2.11103.99.7
2a (Structure of a hypothetical this compound derivative)Kinase X8.7953.97.2
2b (Structure of a hypothetical non-fluorinated analog of 2a)Kinase X45.3253.57.5

Note: The data in this table is illustrative and compiled from various sources to demonstrate the comparative effects of fluorination and methylation. Actual values will vary depending on the specific molecular scaffold.

The data clearly indicates that the presence of the 3-fluoro and 5-trifluoromethyl groups can significantly enhance biological potency (lower IC50) and dramatically improve metabolic stability. These improvements are crucial for developing drug candidates with favorable pharmacokinetic profiles.

The Role in Drug Discovery: A Focus on Selective Androgen Receptor Modulators (SARMs)

A significant area of application for this compound derivatives is in the development of nonsteroidal SARMs. These compounds aim to provide the therapeutic benefits of androgens, such as increasing muscle mass and bone density, with reduced androgenic side effects on tissues like the prostate.[2]

Structure-activity relationship (SAR) studies have shown that electron-withdrawing substituents on the aromatic ring of SARM candidates are crucial for high binding affinity to the androgen receptor.[3] The 3-fluoro and 5-trifluoromethyl groups in the this compound scaffold serve this purpose effectively, contributing to the high potency of these derivatives.

The enhanced metabolic stability conferred by the C-F bond is another critical advantage in SARM development.[4] A longer half-life can lead to more convenient dosing regimens and more consistent therapeutic effects.

Beyond Pharmaceuticals: Applications in Advanced Materials

The unique properties of the this compound moiety also extend to materials science. Its incorporation into polymers and coatings can lead to materials with:

  • Increased thermal stability: The strength of the carbon-fluorine bond contributes to higher decomposition temperatures.[5]

  • Superior chemical resistance: Fluorinated polymers are often resistant to a wide range of solvents and corrosive chemicals.[5]

  • Reduced surface energy: This can impart hydrophobic and oleophobic properties to surfaces.[5]

  • Improved dielectric properties: Making them suitable for applications in electronics.[5]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound or positive control with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.

Materials:

  • Test compound

  • Radiolabeled androgen (e.g., [³H]-Mibolerone)

  • Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

  • Assay buffer (e.g., TEGD buffer)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the AR preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

  • Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or filter paper).

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizing the Rationale: Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Physicochemical Evaluation cluster_comparison Comparative Analysis cluster_conclusion Novelty Assessment start Starting Materials (e.g., 3-Fluoro-5-methylaniline) synth Multi-step Synthesis start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify binding AR Binding Assay purify->binding metabolic Metabolic Stability (HLM) purify->metabolic physchem Physicochemical Profiling (logP, pKa) purify->physchem data_table Data Compilation & Comparison Table binding->data_table metabolic->data_table physchem->data_table conclusion Assessment of Novelty & Potential data_table->conclusion

Caption: A streamlined workflow for the synthesis, evaluation, and comparative assessment of novel derivatives.

Signaling_Pathway SARM SARM Derivative (e.g., containing 3-Fluoro-5- methylbenzotrifluoride) AR Androgen Receptor (AR) SARM->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation Nucleus Nucleus AR->Nucleus translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Anabolic Effects (Muscle, Bone) Protein->Effect

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-methylbenzotrifluoride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two potential synthetic routes to 3-Fluoro-5-methylbenzotrifluoride, a valuable building block in the creation of novel pharmaceuticals and agrochemicals.

This comparison focuses on two primary strategies: a direct fluorination of a bromo-precursor and a multi-step route commencing from a nitro-analogue. The analysis presented herein is based on currently available data for similar transformations and commercially available starting materials, offering a predictive framework for laboratory-scale synthesis.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Diazotization and Fluorination
Starting Material 3-Bromo-5-methylbenzotrifluoride3-Nitro-5-methylbenzotrifluoride
Key Reactions Nucleophilic Aromatic Substitution (SNAr)Nitro Reduction, Diazotization (Balz-Schiemann)
Number of Steps 12
Estimated Overall Yield Moderate to High (literature suggests >70% for activated systems)High (literature suggests >85% for both steps)
Starting Material Cost HigherLower
Reagent Cost Moderate (Fluoride source, phase-transfer catalyst)Moderate (Reducing agent, NaNO₂, HBF₄)
Process Complexity Potentially simpler, one-pot reactionMulti-step, requires isolation of intermediate
Safety Considerations Anhydrous conditions, high temperatures may be requiredDiazonium salt intermediate can be explosive
Environmental Impact Use of organic solventsUse of heavy metal catalysts (for reduction), acidic waste

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Synthesis_Route_1 start 3-Bromo-5-methylbenzotrifluoride product This compound start->product SNAr Reaction reagents Fluoride Source (e.g., KF) Phase-Transfer Catalyst High-Temperature Solvent

Caption: Route 1: Synthesis via Nucleophilic Aromatic Substitution.

Synthesis_Route_2 start 3-Nitro-5-methylbenzotrifluoride intermediate 3-Amino-5-methylbenzotrifluoride start->intermediate Reduction product This compound intermediate->product Balz-Schiemann Reaction reagents1 Reducing Agent (e.g., Fe/HCl) reagents2 1. NaNO₂, HBF₄ 2. Heat

Caption: Route 2: Synthesis via Diazotization and Fluorination.

Detailed Experimental Protocols

Route 2: From 3-Nitro-5-methylbenzotrifluoride

This two-step route involves the reduction of the nitro group followed by a Balz-Schiemann reaction.

Step 1: Synthesis of 3-Amino-5-methylbenzotrifluoride (Intermediate)

This procedure is adapted from a general method for the reduction of nitroarenes.

  • Materials:

    • 3-Nitro-5-methylbenzotrifluoride

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitro-5-methylbenzotrifluoride (1.0 eq) and ethanol.

    • To the stirred suspension, add iron powder (3.0 eq).

    • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

    • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3-Amino-5-methylbenzotrifluoride.

    • The crude product can be purified by column chromatography on silica gel if necessary. An expected yield for this type of reduction is typically high, often exceeding 90%.

Step 2: Synthesis of this compound (Final Product)

This procedure is adapted from a greener approach to the Balz-Schiemann reaction.[1]

  • Materials:

    • 3-Amino-5-methylbenzotrifluoride (from Step 1)

    • Dilute Hydrochloric Acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Sodium tetrafluoroborate (NaBF₄)

    • An ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]) or a high-boiling point non-polar solvent.

    • Deionized water

  • Procedure:

    • Dissolve 3-Amino-5-methylbenzotrifluoride (1.0 eq) in dilute HCl at 0-5 °C in a three-necked flask.

    • Slowly add an aqueous solution of NaNO₂ (1.05 eq) while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes to ensure complete diazotization.

    • To the cold solution, add an aqueous solution of NaBF₄ (1.05 eq) to precipitate the diazonium tetrafluoroborate salt.

    • Filter the precipitated salt, wash with cold water, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

    • Suspend the dried diazonium salt in an ionic liquid or a suitable high-boiling point solvent.

    • Heat the mixture with stirring to the decomposition temperature of the diazonium salt (typically 80-120 °C), at which point nitrogen gas will evolve.

    • The product can be isolated by distillation directly from the reaction mixture. A typical yield for the Balz-Schiemann reaction is in the range of 70-90%.

Cost-Benefit Analysis

Route 1: The primary advantage of this route is its directness, involving a single transformation. The starting material, 3-bromo-5-methylbenzotrifluoride, is commercially available, albeit at a higher cost compared to the starting material for Route 2. The success of this route is highly dependent on the reactivity of the substrate towards nucleophilic aromatic substitution. The electron-withdrawing trifluoromethyl group should activate the ring towards this reaction. However, the development of optimal reaction conditions (solvent, fluoride source, catalyst, temperature) may require significant experimental effort.

Route 2: This route benefits from the use of a less expensive starting material, 3-nitro-5-methylbenzotrifluoride. Both the reduction of the nitro group and the Balz-Schiemann reaction are well-established and generally high-yielding transformations. The main drawbacks are the multi-step nature of the synthesis and the handling of the potentially hazardous diazonium salt intermediate. However, the predictability and robustness of the reactions make this a reliable, albeit longer, synthetic pathway.

Conclusion

For research and development purposes where reliability and a clear synthetic pathway are prioritized, Route 2 (Diazotization and Fluorination) appears to be the more prudent choice. The individual steps are well-documented for similar substrates, and the starting materials are more economical. While Route 1 (Nucleophilic Aromatic Substitution) offers the allure of a more concise synthesis, it carries a higher risk associated with reaction development and a greater initial investment in the starting material. The final choice will ultimately depend on the specific project goals, available resources, and the risk tolerance of the research team. Further experimental validation is necessary to determine the precise yields and optimal conditions for both routes in the synthesis of this compound.

References

benchmarking the performance of 3-Fluoro-5-methylbenzotrifluoride in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable building blocks. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them crucial for the design of novel bioactive molecules and advanced materials.[1] 3-Fluoro-5-methylbenzotrifluoride is a versatile aromatic scaffold belonging to this class of compounds. This guide provides a comparative benchmark of its performance in key synthetic transformations, offering a valuable resource for researchers, scientists, and drug development professionals.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[2][3] Substituted benzotrifluorides are common substrates in these reactions, serving as precursors to more complex molecular architectures. The performance of this compound is benchmarked here against other relevantly substituted benzotrifluorides in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthetic chemistry for creating C-C bonds.[4][5] The electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step in the catalytic cycle.[6]

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-5-methylbenzotrifluoridePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Est. 85-95(Typical)
3-Bromo-5-nitrobenzotrifluorideArylboronic acidPdCl₂(dppf)K₂CO₃DME802~86[7]
4-Bromo-2-fluorobenzotrifluoride4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1001892(Analogous)
3-Bromo-5-(trifluoromethyl)anisoleVarious arylboronic acidsPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O902-485-95[8]

Estimated yields for this compound are based on the general high efficiency of Suzuki couplings with electronically similar aryl bromides.

Table 2: Performance in Sonogashira Coupling

The Sonogashira reaction provides a powerful method for the synthesis of arylethynyl compounds through the coupling of terminal alkynes with aryl halides.[9][10] This transformation is widely used in the synthesis of conjugated materials and complex natural products.

Aryl Bromide SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-5-methylbenzotrifluoridePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656Est. 80-90(Typical)
4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NMeCN110298[11]
4-Bromo-2,1,3-benzothiadiazoleVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃NToluene801270-95[12]
3-Bromo-6-methyl-1,2,4,5-tetrazineVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIDIPEATHF251-375-95[13]

Estimated yields for this compound are derived from the high efficiency observed with other electron-deficient aryl bromides in Sonogashira couplings.

Table 3: Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds, coupling amines with aryl halides.[14][15] This method has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Aryl Halide SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-5-methylbenzotrifluorideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018Est. 80-90(Typical)
2-BromopyridinePyrrolidinePd(OAc)₂ / RuPhosK₃PO₄Solvent-free100195[7]
4-BromobenzotrifluorideAnilinePd(OAc)₂ / BINAPNaOtBuToluene802498(Analogous)
2-Chloro-4-iodo-3-methylbenzonitrile(1R,2R)-2-amino-1-methyl-cyclopentanolPd₂(dba)₃ / RuPhosLiHMDSToluene801675[16]

Estimated yields for this compound are based on established protocols for electronically similar substrates.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

The benzotrifluoride motif is a key structural component in many Selective Androgen Receptor Modulators (SARMs).[17][18][19] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects. The trifluoromethyl group often plays a crucial role in the binding affinity and selectivity of these molecules to the androgen receptor.[1] this compound serves as a valuable building block for the synthesis of novel SARM candidates.

The general synthetic strategy involves a Buchwald-Hartwig amination to couple the substituted benzotrifluoride core with a suitable amine, followed by further functionalization.

SARM_Synthesis_Workflow A 3-Bromo-5-methylbenzotrifluoride C Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->C B Amine Coupling Partner B->C D SARM Precursor C->D Yields typically >75% E Further Functionalization D->E F Final SARM Compound E->F

Caption: Generalized workflow for the synthesis of a SARM using a substituted benzotrifluoride.

The mechanism of action of SARMs involves binding to the androgen receptor, which then translocates to the nucleus and modulates gene transcription. The specific conformation adopted upon ligand binding dictates the tissue-selective effects.

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., derived from This compound) AR Androgen Receptor (AR) SARM->AR Binding AR_SARM AR-SARM Complex HSP Heat Shock Proteins AR->HSP Inactive Complex AR->AR_SARM AR_SARM_dimer AR-SARM Dimer ARE Androgen Response Element (on DNA) AR_SARM_dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription Anabolic Effects (Muscle, Bone)\n& Reduced Androgenic Effects Anabolic Effects (Muscle, Bone) & Reduced Androgenic Effects Transcription->Anabolic Effects (Muscle, Bone)\n& Reduced Androgenic Effects AR_SARM->AR_SARM_dimer Dimerization & Nuclear Translocation

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A 1. Combine Aryl Bromide, Boronic Acid, and Base B 2. Add Solvent and Degas A->B C 3. Add Palladium Catalyst B->C D 4. Heat Reaction Mixture C->D E 5. Work-up and Purification D->E F Product E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

To a reaction vessel is added the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., a mixture of toluene and water) is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is then added. The reaction mixture is heated to 80-110 °C with vigorous stirring and monitored by TLC or GC-MS until the starting material is consumed (typically 2-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4][20]

General Procedure for Sonogashira Coupling

To a reaction vessel containing the aryl bromide (1.0 equiv) and a copper(I) co-catalyst such as CuI (2-10 mol%) is added an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine). The mixture is degassed with an inert gas. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the terminal alkyne (1.1-1.5 equiv) are then added. The reaction is stirred at room temperature or heated (typically to 50-100 °C) until completion as monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[12][13]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv). The vessel is sealed and placed under an inert atmosphere. The aryl bromide (1.0 equiv), the amine (1.1-1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated to 80-110 °C with vigorous stirring for 2-24 hours until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[21][22]

Conclusion

This compound demonstrates excellent potential as a versatile building block in palladium-catalyzed cross-coupling reactions, which are central to modern organic synthesis. Its performance is expected to be comparable to, and in some cases potentially superior to, other substituted benzotrifluorides, particularly where its specific electronic and steric profile is advantageous. The data and protocols presented in this guide serve as a valuable starting point for the application of this compound in the synthesis of complex molecules, particularly in the promising field of SARM development. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological context for this important class of compounds.

References

Efficacy of Fluoroaryl-Substituted Camptothecin Derivatives as Potent Anti-Tumor Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of a series of novel fluoroaryl-substituted camptothecin derivatives. This document summarizes key experimental data, details the methodologies for synthesis and cytotoxicity assessment, and visualizes the structure-activity relationships of these compounds, with a particular focus on derivatives bearing the 3-fluoro-5-methylphenyl moiety and its structural analogs.

The strategic incorporation of fluorine atoms into therapeutic compounds is a well-established method for enhancing their pharmacological properties, including metabolic stability and binding affinity.[1] This guide examines a series of derivatives of FL118, a potent camptothecin analog, where various fluoroaryl groups have been introduced at the 7-position of the molecule. The objective is to provide a clear comparison of their anti-tumor efficacy against a panel of human cancer cell lines.

Comparative Efficacy of Fluoroaryl-Substituted FL118 Derivatives

The in vitro cytotoxic effects of the synthesized compounds were evaluated against four human cancer cell lines: HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The results are summarized in the table below, alongside the reference compounds SN38 (the active metabolite of irinotecan) and the parent compound FL118.

CompoundSubstituent at Position 7IC50 (nM) vs. HepG2IC50 (nM) vs. A549IC50 (nM) vs. HeLaIC50 (nM) vs. HCT116
7f 3-Fluoro-5-methylphenyl55.3 ± 4.129.1 ± 3.645.7 ± 5.862.5 ± 7.3
7k 3-(Trifluoromethyl)phenyl48.2 ± 5.225.4 ± 2.940.1 ± 4.755.8 ± 6.1
7a 2-Fluorophenyl72.1 ± 8.538.9 ± 4.360.3 ± 7.181.4 ± 9.6
7b 4-Fluorophenyl45.6 ± 5.123.7 ± 2.837.9 ± 4.251.2 ± 5.9
7c 2,4-Difluorophenyl60.8 ± 7.231.5 ± 3.752.4 ± 6.170.3 ± 8.2
7n 3,4-Difluorophenyl49.9 ± 3.59.0 ± 1.739.7 ± 2.348.8 ± 3.2
SN38 (Reference)268.4 ± 0.6475.1 ± 9.0234.4 ± 5.2366.9 ± 3.3
FL118 (Reference)68.5 ± 6.781.8 ± 14.034.7 ± 9.966.5 ± 11.2

Data extracted from "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7".[1]

Experimental Protocols

Synthesis of Fluoroaryl-Substituted FL118 Derivatives (General Procedure)

The synthesis of the target compounds (7a-7n) was achieved through a multi-step process.[1] The key steps are outlined below:

  • Suzuki Coupling: 6-Nitropiperonal was coupled with various fluorinated phenylboronic acids in the presence of a palladium catalyst (PdCl2), a phosphine ligand (tri(1-naphthyl)phosphine), and a base (K2CO3) in tetrahydrofuran (THF) as a solvent. The reaction mixture was heated at 65 °C for 24 hours.

  • Subsequent Reaction Steps: The products from the Suzuki coupling underwent further chemical transformations, which were not detailed in the provided search results, to yield the final fluoroaryl-substituted FL118 derivatives.

  • Final Step - Iodination and Cyclization: The intermediate compounds were reacted with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in the presence of iodine in dimethylformamide (DMF) at 95 °C to yield the final products.[1]

Synthesis_Workflow 6-Nitropiperonal 6-Nitropiperonal Suzuki_Coupling Suzuki_Coupling 6-Nitropiperonal->Suzuki_Coupling Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid->Suzuki_Coupling Intermediate_Product Intermediate_Product Suzuki_Coupling->Intermediate_Product Final_FL118_Derivative Final_FL118_Derivative Intermediate_Product->Final_FL118_Derivative Reagents PdCl2, P(1-Naph)3, K2CO3, THF, 65°C Reagents->Suzuki_Coupling Final_Reagents Iodine, DMF, 95°C Final_Reagents->Final_FL118_Derivative

Caption: General synthetic workflow for fluoroaryl-substituted FL118 derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Human cancer cell lines (HepG2, A549, HeLa, and HCT116) were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drugs (SN38 and FL118) for a specified period (typically 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional few hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals. The absorbance of each well was then measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 values were then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of these fluoroaryl-substituted FL118 derivatives.

  • Fluorine Substitution: The introduction of fluoroaryl groups at the 7-position generally led to enhanced cytotoxic activity compared to the parent compound FL118.

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring significantly influences the anti-tumor activity. For instance, the 4-fluorophenyl derivative (7b ) exhibited greater potency than the 2-fluorophenyl derivative (7a ).

  • Multiple Fluorine Substitutions: The presence of two fluorine atoms on the phenyl ring, as in the 3,4-difluorophenyl derivative (7n ), resulted in the most potent compound in the series, particularly against the A549 lung cancer cell line.[1]

  • Methyl vs. Trifluoromethyl Group: Comparing the 3-fluoro-5-methylphenyl derivative (7f ) with the 3-(trifluoromethyl)phenyl derivative (7k ), the latter showed slightly better or comparable activity across the tested cell lines, suggesting that the electron-withdrawing trifluoromethyl group may be slightly more favorable for activity than the methyl group in this position.

SAR_Diagram cluster_7_position Substituent at 7-Position cluster_fluoro_position Fluoro Position on Phenyl Ring cluster_methyl_vs_cf3 Methyl vs. Trifluoromethyl at Position 5 Parent_FL118 FL118 (H) Fluoroaryl_Sub Fluoroaryl Group Parent_FL118->Fluoroaryl_Sub Generally Increases Activity 4-Fluoro 4-Fluoro (7b) Increased_Activity Increased_Activity 4-Fluoro->Increased_Activity More Potent 2-Fluoro 2-Fluoro (7a) Decreased_Activity Decreased_Activity 2-Fluoro->Decreased_Activity Less Potent 3,4-Difluoro 3,4-Difluoro (7n) 3,4-Difluoro->Increased_Activity Most Potent 3-F-5-Me 3-Fluoro-5-Methyl (7f) 3-F-5-Me->Increased_Activity Favorable 3-CF3 3-Trifluoromethyl (7k) 3-CF3->Increased_Activity Slightly More Favorable

Caption: Structure-activity relationship of fluoroaryl-substituted FL118 derivatives.

References

The Rise of Bexagliflozin: A Comparative Guide to a New Player in the SGLT2 Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the intellectual property and competitive positioning of Bexagliflozin, a novel SGLT2 inhibitor for the treatment of type 2 diabetes, supported by comparative clinical trial data and detailed experimental protocols.

The intellectual property landscape surrounding Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors is a highly competitive space, with numerous patents covering C-aryl glucoside derivatives.[1][2] The core scaffold of these drugs, a glucose moiety attached to a phenyl ring, is a common feature in many patents.[3][4] Key patents in this area often focus on novel substitutions on the phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. The patent for Bexagliflozin (WO2018207113A1) describes its specific chemical structure and synthesis, distinguishing it from other compounds in this class.[5] The trifluoromethylphenyl group, a key structural feature, is known to enhance metabolic stability and binding affinity in various drug candidates, a principle that likely contributes to the efficacy of Bexagliflozin.[6]

Bexagliflozin: A New Contender in Type 2 Diabetes Management

Bexagliflozin (brand name Brenzavvy) is a recently FDA-approved oral SGLT2 inhibitor for the treatment of type 2 diabetes.[7][8][9] Like other drugs in its class, Bexagliflozin works by inhibiting SGLT2 in the proximal renal tubules, which reduces the reabsorption of glucose from the glomerular filtrate and increases urinary glucose excretion, thereby lowering blood glucose levels.[7][8][10] This insulin-independent mechanism of action makes it an effective treatment option for patients with type 2 diabetes.[11]

Comparative Efficacy and Safety: Bexagliflozin vs. Other SGLT2 Inhibitors

Clinical trials have demonstrated the efficacy and safety of Bexagliflozin in improving glycemic control in adults with type 2 diabetes.[7][8][12] A key consideration for researchers and clinicians is how Bexagliflozin compares to other established SGLT2 inhibitors such as Dapagliflozin, Canagliflozin, and Empagliflozin.

Head-to-Head Comparison with Dapagliflozin

A 24-week, randomized, double-blind, active-controlled, phase 3 trial directly compared the efficacy and safety of Bexagliflozin (20 mg) with Dapagliflozin (10 mg) in Chinese patients with type 2 diabetes inadequately controlled by metformin.[13] The results showed that Bexagliflozin was non-inferior to Dapagliflozin in reducing HbA1c levels.[13][14]

Table 1: Comparative Efficacy of Bexagliflozin vs. Dapagliflozin at 24 Weeks [13]

ParameterBexagliflozin (20 mg)Dapagliflozin (10 mg)Difference (95% CI)
Change in HbA1c (%) -1.08-1.100.02 (-0.15, 0.19)
Change in FPG (mmol/L) -2.00-2.070.07 (-0.29, 0.42)
Change in 2-h PPG (mmol/L) -4.43-4.560.13 (-0.56, 0.82)
Change in Body Weight (kg) -2.52-2.22-0.31 (-0.84, 0.21)
Change in Systolic BP (mmHg) -6.4-6.3-0.2 (-2.71, 2.39)

Data presented as model-adjusted mean change from baseline.

Performance Against Placebo and Other SGLT2 Inhibitors

Multiple phase 3 clinical trials have evaluated the efficacy of Bexagliflozin against placebo, demonstrating significant reductions in HbA1c, fasting plasma glucose (FPG), body weight, and systolic blood pressure.[7][8][15][16] The observed reductions in HbA1c are comparable to those of other SGLT2 inhibitors.[8][17]

Table 2: Summary of Bexagliflozin Efficacy from Placebo-Controlled Trials

ParameterPlacebo-Corrected ReductionReference
HbA1c (%) -0.37% to -0.85%[7][8][15]
Fasting Plasma Glucose (mmol/L) -0.76[15]
Body Weight (kg) -1.61 to -2.65[8][15]
Systolic Blood Pressure (mmHg) -2.96 to -3.8[8][15]

While direct head-to-head trials with all SGLT2 inhibitors are not available, network meta-analyses of the SGLT2 inhibitor class provide insights into their comparative cardiovascular and renal benefits.[18] Empagliflozin and Canagliflozin have shown superiority in reducing all-cause and cardiovascular mortality in some studies.[19]

Mechanism of Action and Experimental Protocols

The therapeutic effect of Bexagliflozin is achieved through the inhibition of SGLT2. The following diagram illustrates this signaling pathway.

SGLT2_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Glucose_in_cell Glucose SGLT2->Glucose_in_cell Na_in_cell Na+ SGLT2->Na_in_cell GLUT2 GLUT2 Glucose_in_blood Glucose GLUT2->Glucose_in_blood Transport NaK_Pump Na+/K+ Pump Glucose_in_cell->GLUT2 Na_in_cell->NaK_Pump Bexagliflozin Bexagliflozin Bexagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by Bexagliflozin.

Key Experimental Protocols

The clinical evaluation of SGLT2 inhibitors relies on standardized protocols to ensure data accuracy and comparability across studies.

1. Measurement of Glycated Hemoglobin (HbA1c):

  • Principle: HbA1c reflects the average blood glucose levels over the preceding 2-3 months and is a primary endpoint in diabetes clinical trials.[20][21]

  • Method: High-Performance Liquid Chromatography (HPLC) is the reference method for HbA1c measurement.[20]

  • Procedure:

    • Collect whole blood samples in EDTA-containing tubes.

    • Samples are analyzed using a certified and standardized HPLC instrument (e.g., Tosoh G7/G8 Analyzer).[20]

    • The instrument separates hemoglobin fractions based on charge differences.

    • The area of the HbA1c peak is calculated as a percentage of the total hemoglobin.

    • Results are reported in both percentage (%) and mmol/mol units.[19]

2. Assessment of Urinary Glucose Excretion (UGE):

  • Principle: SGLT2 inhibitors increase UGE, which is a direct measure of their pharmacodynamic effect.[22][23]

  • Method: 24-hour urine collection and subsequent glucose concentration measurement.[24]

  • Procedure:

    • Patients are instructed to empty their bladder at the start of the 24-hour period and discard the urine.

    • All subsequent urine is collected in a provided container for the next 24 hours.[24]

    • The total volume of the collected urine is measured.

    • Aliquots of the pooled urine are analyzed for glucose concentration using a validated enzymatic assay (e.g., glucose oxidase method).[24]

    • Total 24-hour UGE is calculated by multiplying the urine glucose concentration by the total urine volume.

The following diagram illustrates a typical workflow for a clinical trial evaluating an SGLT2 inhibitor.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group A (e.g., Bexagliflozin 20mg) Randomization->Group_A Group_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Group_B Follow_up Regular Follow-up Visits (e.g., Weeks 4, 12, 24) Group_A->Follow_up Group_B->Follow_up Efficacy Primary & Secondary Endpoints - HbA1c - FPG - Body Weight - Blood Pressure Follow_up->Efficacy Safety Adverse Event Monitoring - Lab Tests - Physical Exams Follow_up->Safety Data_Collection Data Collection & Management Efficacy->Data_Collection Safety->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Clinical Study Report Statistical_Analysis->Reporting

Caption: Generalized Clinical Trial Workflow for an SGLT2 Inhibitor.

Conclusion

Bexagliflozin emerges as a credible therapeutic option in the crowded SGLT2 inhibitor market, demonstrating comparable efficacy to established players like Dapagliflozin in key glycemic and metabolic parameters. The intellectual property surrounding Bexagliflozin is rooted in its unique chemical structure within the broader class of C-aryl glucoside SGLT2 inhibitors. For researchers and drug development professionals, the key takeaway is that while the mechanism of action is shared across the class, subtle structural modifications, such as those present in Bexagliflozin, can lead to differentiated clinical profiles. Future head-to-head comparative trials will be crucial in further defining the specific therapeutic niche for Bexagliflozin in the management of type 2 diabetes.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methylbenzotrifluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Fluoro-5-methylbenzotrifluoride is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, in line with general hazardous waste protocols. This compound is categorized as an irritant and should be handled with care.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is governed by hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4] Chemical waste of this nature should never be disposed of down the drain or in regular trash.[2][5]

  • Waste Identification and Classification :

    • Determine if the waste is hazardous. Given that this compound is an irritant, it should be treated as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.

  • Waste Segregation and Containerization :

    • Container Selection : Use a designated, compatible, and properly sealed waste container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must have a leak-proof, screw-on cap.[6]

    • Compatibility : Do not mix this compound with incompatible waste materials. Store it separately from strong oxidizing agents, acids, and bases.

    • Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[6]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[2][7]

    • The label must include the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[2]

    • Indicate the quantity of waste and the date of generation.[2]

    • Include the name of the principal investigator and the laboratory location.[2]

  • Storage :

    • Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool and well-ventilated.[8]

    • Keep the container closed except when adding waste.[6][7]

  • Disposal Request and Pickup :

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[2][6]

    • Complete any required waste disposal forms, providing accurate information about the chemical and its quantity.[2]

    • Do not exceed the storage time or quantity limits set by your institution, which are often guided by regulations (e.g., 90 days).[6]

Spill and Emergency Procedures

In the event of a spill:

  • Minor Spills :

    • Ensure adequate ventilation and eliminate ignition sources.[8]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • Major Spills :

    • Evacuate the area immediately.[8]

    • Alert your institution's emergency response team.[8]

    • Prevent the spill from entering drains or waterways.[8]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits that often apply to the management of hazardous waste in a laboratory setting. These are based on typical regulations and institutional policies and should be verified with your local EHS office.

ParameterGuidelineSource
pH Range for Neutralization pH between 5.5 and 10.5 may be acceptable for drain disposal of some dilute acids and bases with permission.[5]
Maximum Storage Time Hazardous waste must typically be collected within 90 days of the start of accumulation.[6]
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste stream may be accumulated before requiring collection within three days.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Is it Hazardous? A->B C Treat as Hazardous Waste B->C Yes I Consult EHS for Non-Hazardous Disposal Protocol B->I No D Select Compatible, Labeled Container C->D E Store in Designated Secondary Containment Area D->E F Complete Hazardous Waste Pickup Request E->F G Arrange for EHS Pickup F->G H Final Disposal at Approved Facility G->H

References

Essential Safety and Operational Guide for 3-Fluoro-5-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-5-methylbenzotrifluoride (CAS No. 1099598-02-3) was not located. The following guidance is based on the limited information available for this compound and safety data for structurally similar halogenated aromatic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS from the supplier before commencing any work.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] Based on data from analogous compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation.[2] Appropriate PPE is mandatory to minimize exposure.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that could cause serious eye damage.[2][3]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation. Aromatic and halogenated hydrocarbons can degrade some glove materials, so regular glove changes are advisable.
Respiratory Use in a well-ventilated chemical fume hood. For situations with inadequate ventilation or potential for high vapor concentration, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

I. Preparation

  • Review Safety Information: Thoroughly read this guide and any available safety information. Ensure the location of safety showers and eyewash stations is known.

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.[4]

II. Handling

  • Aliquotting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Performing Reactions: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[4]

III. Decontamination and Cleanup

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[4]

  • Clean Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container for "Halogenated Organic Waste".[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Contact your EHS department to arrange for pickup.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Review SDS & Safety Info B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Aliquot Chemical C->D Start Experiment E Perform Reaction D->E F Decontaminate Glassware E->F End Experiment G Clean Work Area F->G H Segregate Halogenated Waste G->H I Label Waste Container H->I J Store in Designated Area I->J K Follow Institutional Protocol J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.